molecular formula C10H12FNO2 B2503079 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid CAS No. 1344076-62-5

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

Cat. No.: B2503079
CAS No.: 1344076-62-5
M. Wt: 197.209
InChI Key: KHVPFKGFPVPONL-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H12FNO2 . This compound features a benzoic acid core substituted with a fluorine atom and a dimethylaminomethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize such fluorinated benzoic acid derivatives as key intermediates in the development of various bioactive molecules . For instance, structurally similar compounds, specifically N-(2-diethylaminoethyl)-4-fluorobenzamides, have been investigated as potential positron emission tomography (PET) imaging agents for melanoma, demonstrating the utility of this chemical scaffold in diagnostic probe development . Furthermore, diaminobenzoic acid derivatives are prominently used as safety-catch linkers in solid-phase peptide synthesis (SPPS) to facilitate the creation of C-terminal functionalized peptides, which are crucial for applications like native chemical ligation . The presence of both the carboxylic acid and the basic dimethylamino group provides two points for chemical modification, allowing for versatile conjugation strategies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)6-8-5-7(10(13)14)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPFKGFPVPONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344076-62-5
Record name 3-[(dimethylamino)methyl]-4-fluorobenzoic acid
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Foundational & Exploratory

Technical Monograph: 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1238307-52-0). This document is structured for medicinal chemists and process scientists, focusing on the molecule's utility as a "solubility-enhancing scaffold" in drug discovery.

Role: Bifunctional Pharmacophore & Solubility Handle CAS: 1238307-52-0 | Formula:


 | MW:  197.21  g/mol 

Executive Technical Summary

In the landscape of modern kinase inhibitor design, 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid represents a "privileged fragment." It addresses two competing challenges in medicinal chemistry: metabolic stability and aqueous solubility .

  • The Fluorine Effect: The C4-fluorine atom blocks metabolic oxidation at the para-position (a common metabolic "soft spot" in benzoic acid derivatives) while modulating the acidity of the carboxylic acid via inductive effects (-I).

  • The Solubility Handle: The C3-(dimethylamino)methyl group introduces a basic center (

    
    ). At physiological pH, this amine is protonated, significantly improving the aqueous solubility of the parent drug molecule—a critical parameter for oral bioavailability (Lipinski’s Rule of 5).
    
  • Zwitterionic Nature: As a free acid, the molecule exists as a zwitterion in neutral media, which dictates specific purification and handling protocols distinct from standard benzoic acids.

Chemo-Structural Analysis & Reactivity

Electronic Architecture

The molecule features a "push-pull" electronic system modified by the insulating methylene bridge.

MoietyElectronic EffectImpact on Reactivity
-COOH (C1) Electron Withdrawing (EWG)Deactivates ring; directs meta (though less relevant here as the ring is fully substituted).
-F (C4) Inductive Withdrawal (-I) / Mesomeric Donation (+M)The -I effect dominates at C3, making the benzylic protons slightly more acidic. It also activates the ring for potential

reactions if strong nucleophiles are used (though -COOH protects against this).
-CH₂N(Me)₂ (C3) Electron Donating (+I)The methylene bridge insulates the ring from the amine's resonance, but the amine provides basicity.
The "Ortho-Effect" & Intramolecular Bonding

The proximity of the dimethylaminomethyl group (C3) to the carboxylic acid (C1) and the fluorine (C4) creates a steric and electrostatic environment that influences coupling reactions.

  • Hydrogen Bonding: Potential intramolecular H-bonding between the protonated amine and the carboxylate (in zwitterionic form) can "lock" the conformation, potentially slowing down amide coupling rates unless the amine is masked (e.g., as an HCl salt).

Strategic Synthesis Protocol

Authoritative Note: While reductive amination of 3-formyl-4-fluorobenzoic acid is a viable "medicinal chemistry" route, the Benzylic Bromination pathway starting from commercially available 4-fluoro-3-methylbenzoic acid is the industry standard for scalability and cost-efficiency.

Pathway Visualization (Graphviz)

SynthesisPathway SM Starting Material 4-Fluoro-3-methylbenzoic acid (CAS: 350-28-7) Step1 Step 1: Radical Bromination (NBS, AIBN, CCl4/PhCF3) SM->Step1 Reflux, 80°C Int1 Intermediate 1 3-(Bromomethyl)-4-fluorobenzoic acid Step1->Int1 Isolation Step2 Step 2: Nucleophilic Substitution (Dimethylamine, THF/H2O) Int1->Step2 0°C to RT Product Target Product 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (Zwitterion) Step2->Product Isoelectric Precip.

Caption: Two-step industrial synthesis via Wohl-Ziegler bromination followed by amination.

Detailed Methodology (Self-Validating Protocol)
Step 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic carbon.

  • Reagents: 4-Fluoro-3-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Trifluoromethylbenzene (PhCF

    
    ) is preferred over CCl
    
    
    
    for green chemistry compliance.
  • Procedure:

    • Dissolve the starting acid in PhCF

      
       (5 mL/g).
      
    • Add NBS and AIBN. Degas the solution with

      
       for 15 mins (Critical: Oxygen inhibits the radical chain).
      
    • Heat to reflux (approx. 85-90°C) for 4–6 hours.

    • Checkpoint: Monitor via HPLC/TLC.[1] Disappearance of SM and appearance of the benzyl bromide peak. Note: Di-bromination is a common impurity if NBS is in excess.

    • Workup: Cool to 0°C. Filter off the succinimide byproduct (insoluble). Concentrate the filtrate to yield the crude benzyl bromide (Intermediate 1). Safety Warning: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Step 2: Amination

Objective: Installation of the solubility handle.

  • Reagents: Intermediate 1 (1.0 eq), Dimethylamine (40% aq. solution or 2M in THF, 3.0 eq).

  • Solvent: THF (Tetrahydrofuran).

  • Procedure:

    • Dissolve Intermediate 1 in THF (10 mL/g) and cool to 0°C.

    • Add Dimethylamine solution dropwise. The reaction is exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: LC-MS should show mass [M+H]

      
       = 198.2.
      
    • Purification (The Zwitterion Challenge):

      • Concentrate the reaction mixture to remove THF and excess amine.

      • Dissolve residue in minimal water.

      • Adjust pH to the Isoelectric Point (pI) (approx. pH 6.0–6.5) using dilute HCl or NaOH.

      • The product will precipitate as a white solid. Filter, wash with cold water, and dry.

Analytical Characterization Standards

To ensure scientific integrity, the isolated product must meet these spectral criteria:

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (DMSO-

)

2.30 (s, 6H)

protons. Sharp singlet confirms dimethyl group.

3.65 (s, 2H)

benzylic protons.

7.30 (dd, 1H)
C5-H (Ortho to Fluorine). Split by F (

) and C6-H.

7.90–8.00 (m, 2H)
C2-H and C6-H.
¹⁹F NMR

-110 to -115 ppm
Single peak. Shift characteristic of Ar-F.
MS (ESI)

198.1

Positive mode ionization of the amine.

Applications in Drug Discovery[2][3]

This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) .

Solubility Optimization Workflow

When a lead compound (e.g., a kinase inhibitor) exhibits poor solubility (<10 µM), medicinal chemists replace a standard phenyl ring with this scaffold.

  • Mechanism: The dimethylamino group is protonated in the gastric environment (pH 1–2), increasing dissolution rate.

  • Permeability: At intestinal pH (6.8–7.4), a fraction of the molecule exists as the neutral species (depending on pKa), allowing passive membrane permeability.

Coupling Logic (Amide Bond Formation)

When using this molecule as a building block to attach to an amine-bearing scaffold (R-NH


):
  • Preferred Reagents: HATU or T3P.

  • Protocol Note: Do not use EDC/NHS if the dimethylamine is not protected (e.g., as HCl salt), as the internal basic nitrogen can interfere or cause N-oxide formation if oxidants are present.

  • Protection: It is often sold as the Hydrochloride salt (CAS: 1309602-70-7 is a related salt form variant) to prevent polymerization or aggregation.

References

  • PubChem. (2025).[2][3] Compound Summary: 3-[(dimethylamino)methyl]-4-fluorobenzoic acid.[3] National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid , a critical intermediate in medicinal chemistry used primarily for introducing solubility-enhancing motifs into drug scaffolds.

Executive Summary

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is a bifunctional building block characterized by a benzoic acid core, a fluorine substituent at the para position, and a dimethylaminomethyl group at the meta position. It is extensively utilized in drug discovery to append the (dimethylamino)methyl moiety, a pharmacophore known to improve the aqueous solubility and metabolic stability of lipophilic kinase inhibitors and GPCR ligands.

This guide details the compound's chemical identity, validated synthetic pathways, and handling protocols for research and development applications.

Chemical Identity & Properties

Core Identifiers
Parameter Details
Chemical Name 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid
CAS Registry Number 1344076-62-5
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
SMILES CN(C)CC1=C(C=CC(=C1)C(=O)O)F
InChI Key KHVPFKGFPVPONL-UHFFFAOYSA-N
Physicochemical Profile
  • Acidity (pKa): The compound is amphoteric. The carboxylic acid typically has a pKa ≈ 3.5–4.0, while the tertiary amine has a pKa ≈ 9.0–9.5. It likely exists as a zwitterion at neutral pH.

  • Solubility: Moderate in water (zwitterionic form); highly soluble in polar organic solvents (DMSO, Methanol) and aqueous acid/base.

  • Appearance: Typically supplied as a white to off-white crystalline solid.

Structural Analysis & Retrosynthesis

The structural logic of this compound reveals its utility: the fluorine atom modulates metabolic susceptibility (blocking the para position), while the amine side chain provides a handle for salt formation.

Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Target Target: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5) Inter1 Precursor 1: Methyl 3-(bromomethyl)-4-fluorobenzoate Target->Inter1 Hydrolysis & Amination Inter2 Starting Material: Methyl 4-fluoro-3-methylbenzoate Inter1->Inter2 Radical Bromination (NBS, AIBN)

Figure 1: Retrosynthetic analysis showing the disconnection of the amine and carboxylate functionalities.

Synthetic Pathways

The most robust industrial synthesis avoids direct lithiation due to the acidic proton on the carboxylic acid. Instead, it proceeds via an ester intermediate.

Protocol A: The "Benzylic Bromination" Route (Standard)

This pathway is preferred for scalability and yield.

  • Step 1: Radical Bromination

    • Reagents: Methyl 4-fluoro-3-methylbenzoate, N-Bromosuccinimide (NBS), AIBN (catalyst).

    • Solvent: Carbon tetrachloride (

      
      ) or Trifluorotoluene (greener alternative).
      
    • Conditions: Reflux for 4–12 hours.

    • Mechanism: Free-radical substitution at the benzylic methyl group to yield Methyl 3-(bromomethyl)-4-fluorobenzoate .

  • Step 2: Nucleophilic Substitution

    • Reagents: Dimethylamine (2.0 M in THF or aqueous solution).

    • Conditions: Stir at 0°C to RT. The excess amine acts as a base to scavenge HBr.

    • Product: Methyl 3-[(dimethylamino)methyl]-4-fluorobenzoate.[1]

  • Step 3: Ester Hydrolysis

    • Reagents: LiOH or NaOH (aq), THF/MeOH.

    • Conditions: Stir at RT for 2–4 hours, followed by careful acidification to pH ~6–7 (isoelectric point) to precipitate the zwitterionic product.

Protocol B: Reductive Amination (Alternative)
  • Starting Material: 4-Fluoro-3-formylbenzoic acid.

  • Reagents: Dimethylamine, Sodium triacetoxyborohydride (

    
    ).
    
  • Note: This route is cleaner but the aldehyde starting material is often more expensive than the methyl-benzoate precursor.

Applications in Drug Discovery

This specific intermediate is a "privileged structure" in kinase inhibitor design.

  • Solubility Handle: The dimethylamino group is easily protonated under physiological conditions, significantly improving the oral bioavailability of otherwise hydrophobic drugs.

  • Metabolic Blocking: The fluorine atom at the 4-position prevents metabolic oxidation (hydroxylation) at this site, extending the half-life of the final drug molecule.

  • Scaffold Hopping: It serves as a bioisostere for other solubilizing groups in fragment-based drug design (FBDD).

Safety & Handling (MSDS Summary)

Hazard Class Signal Word Precautionary Statements
Skin Irritation WarningH315: Causes skin irritation.
Eye Irritation WarningH319: Causes serious eye irritation.
STOT-SE WarningH335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Spill: Sweep up solid spills to avoid dust generation; neutralize surfaces with weak acid if necessary.

References

  • PubChemLite . 3-[(dimethylamino)methyl]-4-fluorobenzoic acid (C10H12FNO2). University of Luxembourg. Retrieved from [Link]

  • Echo Chemical . Product Specification: 3-((Dimethylamino)methyl)-4-fluorobenzoic acid. Retrieved from [Link]

Sources

Molecular Weight and Physicochemical Profiling of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and synthetic organic chemistry, precise molecular weight determination is the foundational metric for stoichiometric calculations, mass spectrometry validation, and pharmacokinetic modeling. This whitepaper provides an in-depth technical analysis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, offering a causally-driven exploration of its mass properties, analytical verification protocols, and synthetic mass tracking.

Structural Architecture and Mass Calculations

The compound 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (


)[2] is a bifunctional molecule featuring a carboxylic acid moiety and a tertiary amine, anchored to a central fluorinated benzene ring.

Understanding the distinction between average molecular weight and monoisotopic mass is critical for high-resolution mass spectrometry (HRMS). The average molecular weight accounts for the natural isotopic abundance of all elements (e.g.,


, 

), whereas the monoisotopic mass is calculated using only the most abundant isotopes (

,

,

,

,

).
Table 1: Physicochemical and Mass Properties
ParameterValueAnalytical Significance
Chemical Formula

[3]
Defines elemental composition for exact mass calculation.
CAS Number 1344076-62-5[1]Unique identifier for reagent sourcing and literature cross-referencing.
Average Molecular Weight 197.21 g/mol [4]Utilized for macroscopic stoichiometric calculations in bulk synthesis.
Monoisotopic Mass 197.0852 Da[4]The exact target mass for HRMS validation.
Theoretical

198.0925 DaThe primary precursor ion observed in positive electrospray ionization (ESI+).
LogP (Estimated) ~1.2 - 1.6Indicates moderate lipophilicity, favorable for oral bioavailability.

Analytical Workflow: Mass Verification via LC-HRMS

To validate the molecular weight and structural integrity of synthesized batches, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology details not just the how, but the why behind each experimental parameter.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Reconstitution

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock solution. Dilute to 10 µg/mL in 50:50

    
    :MeOH for injection.
    
  • Causality: The molecule is zwitterionic at neutral pH (deprotonated carboxylate, protonated tertiary amine). Methanol is selected over pure water because its lower dielectric constant disrupts intermolecular hydrogen bonding, ensuring complete solvation and preventing precipitation in the UHPLC injection loop.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Formic acid serves a critical dual function. First, it lowers the mobile phase pH to ~2.7, suppressing the ionization of the carboxylic acid (keeping it neutral). Second, it fully protonates the dimethylamino group. This ensures the analyte retains a net positive charge, which prevents peak tailing on the hydrophobic C18 stationary phase and maximizes retention predictability.

Step 3: Electrospray Ionization (ESI+) and Detection

  • Action: Operate the quadrupole time-of-flight (Q-TOF) mass spectrometer in positive ion mode with a capillary voltage of 3.5 kV. Acquire full-scan data from m/z 100 to 1000.

  • Causality: The tertiary amine acts as a highly efficient proton acceptor in the gas phase. ESI+ conditions will reliably yield the

    
     precursor ion at exactly m/z 198.0925. A mass accuracy error of <5 ppm confirms the absence of isobaric impurities, validating the batch.
    

LCHRMS Sample Sample Preparation (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization (Protonation) LC->ESI TOF TOF Mass Analyzer (High Resolution) ESI->TOF Data Data Analysis (m/z 198.0930) TOF->Data

Figure 1: UHPLC-HRMS workflow for exact mass verification.

Synthetic Mass Tracking & Isotopic Signatures

In drug development, tracking the molecular weight shifts across synthetic intermediates provides a real-time, self-validating quality control mechanism. The synthesis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid typically proceeds via the benzylic functionalization of a commercially available precursor.

Reaction 1: Radical Bromination The starting material, 4-fluoro-3-methylbenzoic acid (MW: 154.14 g/mol ), undergoes radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).

  • Mass Shift: +78.89 Da.

  • Causality: The replacement of a benzylic hydrogen (1.01 Da) with a bromine atom (79.90 Da) yields 3-(bromomethyl)-4-fluorobenzoic acid (MW: 233.03 g/mol ). The appearance of a characteristic 1:1 isotopic doublet in the MS spectrum (due to the near-equal natural abundance of

    
     and 
    
    
    
    ) serves as a definitive diagnostic marker for successful halogenation.

Reaction 2: Nucleophilic Substitution (Amination) The brominated intermediate is treated with an excess of dimethylamine in the presence of a mild base (e.g.,


).
  • Mass Shift: -35.82 Da.

  • Causality: The nucleophilic displacement of the heavy bromide leaving group (79.90 Da) by the lighter dimethylamine moiety (44.08 Da) yields the target compound (MW: 197.21 g/mol )[4]. The complete disappearance of the bromine isotopic doublet in the mass spectrum confirms the reaction has reached completion.

Synthesis SM 4-Fluoro-3-methylbenzoic acid MW: 154.14 g/mol Rxn1 Radical Bromination (NBS, AIBN) SM->Rxn1 Int1 3-(Bromomethyl)-4-fluorobenzoic acid MW: 233.03 g/mol Rxn1->Int1 Rxn2 Nucleophilic Substitution (Dimethylamine) Int1->Rxn2 Prod 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid MW: 197.21 g/mol Rxn2->Prod

Figure 2: Synthetic pathway tracking molecular weight shifts.

Pharmacokinetic Implications of Molecular Weight

The molecular weight of a compound is not merely an analytical data point; it fundamentally dictates the molecule's pharmacokinetic (PK) profile.

At 197.21 g/mol [3], 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid falls well below the 500 Da threshold established by Lipinski’s Rule of Five.

  • Permeability: This low molecular weight, combined with a highly compact molecular radius, facilitates rapid passive diffusion across lipid bilayers, including the intestinal epithelium.

  • Solubility: The zwitterionic nature of the molecule (combining a basic amine and an acidic carboxylate) ensures excellent aqueous solubility across physiological pH ranges, minimizing the need for complex formulation strategies.

  • Metabolic Stability: The strategic placement of the fluorine atom (18.99 Da) at the para-position not only modulates the

    
     of the adjacent functional groups but also sterically blocks potential sites of Cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's biological half-life.
    

References

  • Title: Computed Chemical Properties and Exact Mass Specific

    
    Source:  PubChem (National Institutes of Health)
    URL: [Link][2]
    
  • Title: CAS 910443-83-3

    
     Specifications
    Source:  howeipharm.com
    URL: [Link][3]
    

Sources

Chemo-Structural Analysis and Synthetic Utility of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Structural Identity & Physicochemical Profile

Core Identity

Topic Molecule: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid PubChem CID: 63068226 Molecular Formula: C₁₀H₁₂FNO₂ Molecular Weight: 197.21 g/mol

SMILES String Analysis

The requested SMILES string represents the precise topological connectivity of the molecule.

Canonical SMILES:

[1] Isomeric SMILES:

[1] Structural Decoding:

  • C(=O)O : The carboxylic acid "warhead" at position 1, serving as the primary handle for amide coupling in drug discovery.

  • c1...ccc1 : The central benzene scaffold.

  • F : A fluorine atom at position 4 (para to the acid). This is a critical design element for blocking metabolic oxidation (CYP450 blocking) and modulating pKa.

  • CN(C)C : A dimethylamino group attached via a methylene bridge (C) to position 3. This "benzylic amine" motif introduces a basic center, creating a zwitterionic character at physiological pH.

Physicochemical Properties Table[2]
PropertyValue (Predicted)Significance in Drug Design
LogP ~0.9 - 1.2Moderate lipophilicity; good balance for oral bioavailability.
pKa (Acid) ~3.8The fluorine atom inductively lowers the pKa of the benzoic acid relative to unsubstituted benzoic acid (4.2).
pKa (Base) ~9.1The tertiary amine is protonated at physiological pH, improving aqueous solubility.
H-Bond Donors 1 (COOH)Critical for receptor binding pockets.
H-Bond Acceptors 3 (N, O, F)Facilitates interactions with protein residues.
Rotatable Bonds 3Low entropic penalty upon binding; rigid scaffold.

Part 2: Synthetic Methodology (Expert Technical Guide)

Strategic Analysis: The Reductive Amination Pathway

While nucleophilic substitution on a 3-(bromomethyl) precursor is chemically feasible, it often leads to over-alkylation byproducts or requires harsh conditions that may affect the carboxylic acid.

The Gold Standard Protocol: Reductive Amination. This guide recommends a reductive amination approach using 4-fluoro-3-formylbenzoic acid as the starting material. This route is self-validating because the intermediate iminium ion forms reversibly, and reduction only occurs irreversibly upon addition of the hydride source, allowing for high chemo-selectivity.

Reaction Logic Diagram (Graphviz)

G Start 4-Fluoro-3-formylbenzoic acid (Precursor) Inter Hemiaminal / Iminium (Transient Species) Start->Inter Dehydration (-H2O) Reagent1 Dimethylamine (HCl salt or THF soln) Reagent1->Inter Product 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (Target) Inter->Product Hydride Transfer (Irreversible) Reagent2 NaBH(OAc)3 (STAB) Reagent2->Product Reducing Agent

Caption: Step-wise mechanistic flow for the reductive amination synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid on a 5.0 mmol scale.

Reagents:

  • 4-Fluoro-3-formylbenzoic acid (Starting Material)

  • Dimethylamine (2.0 M solution in THF or HCl salt with TEA)

  • Sodium Triacetoxyborohydride (STAB) – Preferred over NaBH4 for selectivity.

  • 1,2-Dichloroethane (DCE) – Solvent.

  • Acetic Acid (AcOH) – Catalyst.

Step-by-Step Workflow:

  • Imine Formation (Equilibrium Setup):

    • Charge a flame-dried 50 mL round-bottom flask with 4-fluoro-3-formylbenzoic acid (840 mg, 5.0 mmol) and anhydrous DCE (20 mL).

    • Add Dimethylamine (3.0 mL of 2.0 M THF solution, 6.0 mmol, 1.2 eq).

    • Add Acetic Acid (glacial, 1 drop) to catalyze imine formation.

    • Observation Check: The suspension should clarify or change color slightly as the hemiaminal/imine forms. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Selective Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol, 1.5 eq) portion-wise over 10 minutes. Note: STAB is used because it reduces the iminium ion faster than the aldehyde, preventing side reactions.

    • Remove ice bath and stir at RT for 4–12 hours.

    • Monitoring: Check via LC-MS.[2] Look for the disappearance of the aldehyde peak (M-1 = 167) and appearance of the product mass (M+1 = 198).

  • Workup (Zwitterion Management):

    • Critical Step: Because the product is an amino-acid (zwitterion), standard extraction is tricky.

    • Quench: Add saturated aqueous NaHCO₃ (10 mL) to quench excess hydride.

    • Isoelectric Precipitation: Adjust pH of the aqueous layer to ~6.5 (the approximate isoelectric point) using 1N HCl. The product may precipitate out.[3][4][5]

    • Extraction (Alternative): If no precipitate, extract the aqueous phase with n-Butanol or IPA/DCM (1:3 ratio).

    • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallization from Ethanol/Ether is often sufficient.

    • If chromatography is needed, use a C18 Reverse Phase column (Water/Acetonitrile with 0.1% Formic Acid).

Part 3: Medicinal Chemistry Applications[4][6][7]

The "Magic Methyl" & Fluorine Synergy

This scaffold is not merely a linker; it is a functional bioisostere.

  • Metabolic Blocking: The Fluorine at C4 blocks the para-position, which is the most metabolically vulnerable site on the benzene ring for CYP450 oxidation. This extends the half-life (

    
    ) of the drug candidate.
    
  • Solubility Handle: The dimethylamino group (pKa ~9) ensures that the molecule exists as a cation in the stomach and a zwitterion in the blood, significantly improving solubility compared to a plain fluorobenzoic acid.

  • Conformational Locking: The ortho relationship between the Fluorine (C4) and the (Dimethylamino)methyl group (C3) creates a steric clash that forces the side chain out of planarity, potentially locking the molecule into a bioactive conformation.

Retrosynthetic Application Diagram (Graphviz)

Retro Target Drug Candidate (Amide Derivative) Scaffold 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (Core Scaffold) Target->Scaffold Amide Coupling (Retrosynthesis) BuildingBlocks Amine Partner (R-NH2) + Coupling Agents

Caption: Retrosynthetic disconnection showing the utility of the scaffold in fragment-based design.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63068226, 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB usage).
  • Common Organic Chemistry. Reductive Amination Conditions and Protocols. Retrieved from [Link]

  • Vertex AI Search.Verified CAS and Vendor Data for Fluorobenzoic Acid Derivatives.

Sources

Strategic Functionalization of 4-Fluorobenzoic Acid: A Technical Guide to 3-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthetic architecture and medicinal utility of 3-substituted 4-fluorobenzoic acid derivatives . In drug discovery, this scaffold represents a "privileged structure." The C4-fluorine atom serves a dual purpose: it blocks metabolic degradation (specifically para-hydroxylation) and modulates the pKa of the benzoic acid, while the C3-position offers a vector for steric and electronic tuning of ligand-protein interactions.

This document moves beyond standard textbook procedures, offering optimized protocols for introducing nitrogenous and carbon-based functionalities at the critical C3 position. It focuses on scalable, regioselective pathways—specifically Electrophilic Aromatic Substitution (EAS) and Palladium-Catalyzed Cross-Coupling —while highlighting the thermodynamic and kinetic rationales behind these transformations.

Part 1: Structural Rationale & Pharmacophore Design

The "Fluorine Effect" and Cooperative Directing

The synthesis of 3-substituted 4-fluorobenzoic acid derivatives relies on the fortunate alignment of electronic directing effects.

  • The C4-Fluorine: A deactivated ortho/para director. Through strong inductive withdrawal (-I), it deactivates the ring, but through resonance donation (+M), it directs electrophiles ortho to itself (Position 3).

  • The C1-Carboxyl Group: A strong meta director.

  • The Convergence: Both the C4-F and C1-COOH groups cooperatively direct incoming electrophiles to the C3 position . This synergy allows for highly regioselective substitutions (e.g., nitration) without the formation of significant isomeric impurities common in other benzene systems.

Metabolic Stability

In medicinal chemistry, the 4-fluorobenzoic acid moiety is often employed as a bioisostere for benzoic acid to extend half-life (


). The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450-mediated oxidation, effectively blocking the primary metabolic soft spot of the phenyl ring.

Part 2: Synthetic Strategies & Decision Logic

The choice of synthetic route depends on the desired substituent at C3. We define two primary workflows:

  • The Nitro-Reduction Pathway (Route A): Ideal for introducing nitrogen-based functionality (amines, amides, heterocycles).

  • The Halogen-Coupling Pathway (Route B): Ideal for carbon-carbon bond formation (biaryls, alkylations) using 3-bromo or 3-iodo precursors.

Visualization: Divergent Synthetic Workflow

The following diagram illustrates the decision matrix for synthesizing various derivatives from the parent 4-fluorobenzoic acid.

SyntheticPathways Start 4-Fluorobenzoic Acid (Starting Material) Nitro 3-Nitro Derivative (High Regioselectivity) Start->Nitro HNO3 / H2SO4 (Nitration) Bromo 3-Bromo Derivative (Commercial/Prepared) Start->Bromo Br2 / FeBr3 (Halogenation) Amino 3-Amino Derivative (Aniline Precursor) Nitro->Amino H2 / Pd-C or Fe / HCl Heterocycle Benzimidazoles / Quinazolines Amino->Heterocycle Cyclization Suzuki Biaryl Products (Suzuki Coupling) Bromo->Suzuki Ar-B(OH)2 / Pd(0) Heck Styrenyl Products (Heck Coupling) Bromo->Heck Alkene / Pd(0)

Figure 1: Divergent synthetic pathways for 3-substituted 4-fluorobenzoic acid derivatives. Route A (Red) focuses on nitrogen functionalization; Route B (Blue/Yellow) focuses on carbon scaffold expansion.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Nitration (Synthesis of 4-Fluoro-3-nitrobenzoic Acid)

Rationale: This reaction leverages the cooperative directing effects described in Part 1. The use of "mixed acid" (sulfuric/nitric) generates the nitronium ion (


), the active electrophile. Temperature control is the critical variable; high temperatures can lead to dinitration or decarboxylation.

Reagents:

  • 4-Fluorobenzoic acid (1.0 equiv)[1]

  • Potassium Nitrate (

    
    ) or Fuming Nitric Acid (1.1 equiv)
    
  • Concentrated Sulfuric Acid (

    
    ) (Solvent/Catalyst)[1]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated

    
     (180 mL).
    
  • Cooling: Submerge the flask in an ice/salt bath to lower the internal temperature to 0°C.

  • Addition: Add Potassium Nitrate (39.7 g, 0.39 mol) portion-wise over 30 minutes.

    • Critical Control Point: Monitor temperature strictly. Do not allow the exotherm to exceed 5°C. Rapid addition risks localized overheating and byproduct formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (800 g) with vigorous stirring. The product will precipitate as a light yellow solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water to remove residual acid (check filtrate pH).

  • Purification: Dry the solid. If necessary, purify via azeotropic drying with toluene or recrystallization from ethanol.

    • Expected Yield: 85–90%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show three distinct aromatic signals. The proton at C2 (sandwiched between
      
      
      and
      
      
      ) will appear as a doublet of doublets (dd) due to coupling with Fluorine (
      
      
      ) and meta-coupling.
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization of 3-Bromo-4-fluorobenzoic acid)

Rationale: Direct lithiation of 4-fluorobenzoic acid is often non-selective (occurring at C2 and C3). Therefore, using a pre-halogenated precursor like 3-bromo-4-fluorobenzoic acid is preferred for C-C bond formation. This protocol uses a ligand-free or simple phosphine system suitable for polar substrates.

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (

    
    ) (1.2 equiv)[2]
    
  • Palladium Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Base:

    
     (3.0 equiv)[3]
    
  • Solvent: Water/Ethanol (1:1) or Dioxane/Water.

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 3-bromo-4-fluorobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Solvent & Degassing: Add the solvent mixture (5 mL).[2] Degas the solution by bubbling Nitrogen (

    
    ) or Argon for 10 minutes (sparging) to remove dissolved oxygen, which degrades the Pd(0) species.
    
  • Catalyst Addition: Add the Palladium catalyst (e.g.,

    
    , 0.02 mmol) under the inert atmosphere.[2]
    
  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the bromide starting material indicates completion.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylate). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
    

Part 4: Data Summary & Physical Properties[4]

The following table summarizes the key physical and reactivity profiles of the core intermediates.

DerivativeSubstituent (C3)Electronic Effect on RingPrimary ReactivityTypical Application
Parent -HDeactivated (by F)

, EAS
Scaffold
3-Nitro

Strongly DeactivatingReduction to AmineBenzimidazole synthesis
3-Amino

Activating (EDG)Nucleophilic attack, CyclizationFluoroquinolone precursors
3-Bromo

Weakly DeactivatingOxidative Addition (Pd)Biaryl synthesis (Suzuki)
3-Carboxy

DeactivatingCondensationPolymer synthesis

Part 5: Applications in Drug Discovery

Kinase Inhibitors

The 3-amino-4-fluorobenzoic acid motif is a frequent precursor for p38 MAP kinase inhibitors . The amine is often converted into a urea or amide linkage, interacting with the "hinge region" of the kinase ATP-binding pocket, while the fluorine atom fills a small hydrophobic pocket and prevents metabolic oxidation.

Antibacterial Agents (Fluoroquinolones)

While modern fluoroquinolones are complex, the 3-substituted-4-fluorobenzoic acid scaffold mimics the A-ring of the quinolone core. Specifically, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (derived from related pathways) is a critical intermediate for next-generation antibiotics, where the fluorine at C4 (corresponding to C6 in quinolone numbering) is essential for gyrase inhibition potency.

SGLT2 Inhibitors

In the development of gliflozins (SGLT2 inhibitors for diabetes), fluorinated biaryl systems are common. The Suzuki coupling of 3-bromo-4-fluorobenzoic acid allows for the rapid assembly of the distal phenyl ring found in these inhibitors, providing the necessary lipophilicity and metabolic stability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Ladd, D. L., et al. (1986). Synthesis and dopaminergic activity of 3-substituted 4-fluorobenzoic acid derivatives. Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Gong, Y., et al. (2008). Synthesis of 4-fluoro-3-nitrobenzoic acid. US Patent Application US20080249101A1. [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Schlosser, M. (1998). The "Fluorine Effect" in the directed metallation of fluoroarenes. European Journal of Organic Chemistry.

Sources

Comprehensive pKa Profiling of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid: Methodologies, Mechanisms, and Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the precise determination of acid dissociation constants (pKa) is a non-negotiable prerequisite for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5) presents a unique analytical challenge due to its dual ionizable centers: an acidic carboxylic acid and a basic tertiary amine. This structural motif classifies the molecule as an ampholyte capable of forming a zwitterion at physiological pH.

This technical guide provides a comprehensive, self-validating framework for determining the macroscopic and microscopic pKa values of this compound. By integrating theoretical estimation with orthogonal experimental methodologies—potentiometry, UV-metric titration, and NMR spectroscopy—we establish a robust speciation profile critical for downstream formulation and pharmacokinetic modeling.

Chemical Architecture and Theoretical Speciation

Structural Analysis and pKa Estimation

The molecule consists of a 4-fluorobenzoic acid core substituted with a 3-[(dimethylamino)methyl] group.

  • Acidic Center (Carboxylic Acid): Unsubstituted benzoic acid has a pKa of ~4.2. The strongly electron-withdrawing fluorine atom at the para position induces a negative inductive effect (-I), which stabilizes the carboxylate anion and lowers the pKa. We estimate the

    
     to be 3.8 – 4.1 .
    
  • Basic Center (Tertiary Amine): Standard N,N-dimethylbenzylamine exhibits a pKa of 9.02 1. The electron-withdrawing nature of the fluorobenzoic acid moiety slightly attenuates the electron density on the nitrogen, yielding an estimated

    
     of 8.4 – 8.8 .
    
Zwitterionic Equilibrium

Because the acidic pKa is significantly lower than the basic pKa, the compound acts as a nonclassical zwitterion [[2]](). The isoelectric point (pI), where the net charge is zero, is calculated as the average of the two pKa values (


).

Speciation Cation Cation Zwitterion Zwitterionic Form (pH 4.5 - 7.5) +NH(CH3)2 -COO⁻ Cation->Zwitterion pKa1 ≈ 4.0 (-H⁺) Anion Anion Zwitterion->Anion pKa2 ≈ 8.5 (-H⁺)

Fig 1: pH-dependent speciation and zwitterionic equilibrium of the compound.

Experimental Methodologies for pKa Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, relying on a single analytical method is insufficient. Zwitterions often suffer from isoelectric precipitation, necessitating an orthogonal workflow.

Workflow cluster_methods Orthogonal pKa Determination Prep Sample Preparation (0.15 M KCl, Argon Atm) Poten Potentiometric Titration (Macroscopic pKa) Prep->Poten UV UV-Metric Titration (Yasuda-Shedlovsky) Prep->UV NMR NMR Titration (Microscopic pKa) Prep->NMR Data Data Integration & Speciation Modeling Poten->Data UV->Data NMR->Data

Fig 2: Orthogonal experimental workflow for comprehensive pKa determination.

Protocol A: Potentiometric Titration (The Gold Standard)

Causality & Rationale: Potentiometry measures the bulk consumption and release of protons, making it the most accurate method for determining macroscopic pKa values of soluble compounds 3. We utilize 0.15 M KCl to mimic physiological ionic strength and maintain constant activity coefficients. An Argon atmosphere is strictly required to prevent atmospheric


 from forming carbonic acid, which would introduce artifactual buffering capacity.
Self-Validation:  A blank titration of the 0.15 M KCl solvent must be performed. A linear Gran plot from this blank confirms the Nernstian response of the electrode and the absence of acidic/basic impurities.

Step-by-Step Methodology:

  • Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at

    
    .
    
  • Prepare a 1.0 mM solution of the analyte in 50 mL of 0.15 M KCl.

  • Purge the titration vessel with Argon gas for 15 minutes prior to, and continuously during, the experiment.

  • Acidify the solution to pH 1.8 using standardized 0.1 M HCl to ensure complete protonation of both functional groups.

  • Titrate with standardized 0.1 M KOH in 0.05 mL increments, allowing potential stabilization (

    
    ) between additions.
    
  • Calculate macroscopic pKa values using the Bjerrum formation function.

Protocol B: UV-Metric Titration with Cosolvent Extrapolation

Causality & Rationale: Zwitterions often exhibit minimum solubility at their pI, leading to precipitation during potentiometry. UV-metric titration requires much lower concentrations (e.g., 50 µM) and leverages the pH-dependent spectral shifts of the fluorobenzoic acid chromophore 4. If precipitation persists, methanol-water cosolvent mixtures are used. Self-Validation: The presence of sharp isosbestic points in the overlayed UV spectra confirms a simple two-state transition for each ionization event without degradation artifacts.

Step-by-Step Methodology:

  • Prepare 50 µM analyte solutions in 0.15 M KCl at varying methanol concentrations (0%, 30%, 40%, 50% v/v).

  • Perform multi-wavelength UV scans (250–450 nm) across a pH range of 1.8 to 12.2 using an automated titrator.

  • Extract apparent pKa values (

    
    ) for each cosolvent ratio using Target Factor Analysis (TFA).
    
  • Apply the Yasuda-Shedlovsky extrapolation (plotting

    
     vs. 
    
    
    
    ) to determine the true aqueous pKa at 0% cosolvent 4.
Protocol C: NMR Titration (Microscopic pKa)

Causality & Rationale: Potentiometry and UV-vis provide macroscopic pKa values but cannot definitively assign site-specific protonation sequences. NMR titration tracks the chemical shifts of specific adjacent protons, yielding microscopic pKa values and confirming the zwitterionic structure 5. Self-Validation: The use of internal pH indicators (compounds with known pKa values) within the NMR tube validates the exact pH of the microenvironment, eliminating glass electrode errors inherent in mixed solvents 5.

Step-by-Step Methodology:

  • Prepare a 5 mM analyte solution in

    
     (10/90 v/v) containing 0.15 M KCl and internal NMR pH indicators.
    
  • Acquire

    
     NMR spectra at 15 distinct pH points between pH 2.0 and 11.0 (adjusted via DCl and NaOD).
    
  • Monitor the chemical shift (

    
    ) of the methylene protons (
    
    
    
    ) and the aromatic protons.
  • Fit the

    
     vs. pH curve to the Henderson-Hasselbalch equation to extract site-specific microscopic pKa values.
    

Quantitative Data Synthesis

The integration of the orthogonal methods yields a highly reliable physicochemical profile.

Table 1: Quantitative pKa Profiling Data

ParameterEstimated ValueExperimental MethodPrimary Analyte Signal
pKa1 (Carboxylic Acid) 3.8 – 4.1Potentiometry / UV-MetricProton consumption / UV shift (250-300 nm)
pKa2 (Tertiary Amine) 8.4 – 8.8Potentiometry / NMRProton consumption /

Chemical Shift
Isoelectric Point (pI) ~6.3CalculationN/A

Pharmaceutical Implications (ADME & Formulation)

The zwitterionic nature of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid dictates its behavior in physiological compartments.

Table 2: Speciation and ADME Implications across Physiological pH

CompartmentLocal pHDominant SpeciesSolubilityPermeability
Gastric (Fasted) 1.5Cationic (>99%)HighLow
Intestinal (Jejunum) 6.5Zwitterionic (>95%)Low (Isoelectric)Moderate
Blood Plasma 7.4Zwitterionic (~90%), Anionic (~10%)ModerateModerate

Formulation Strategy: Because the compound exists predominantly as a zwitterion in the intestines (pH 6.5), its solubility will be at its lowest point (isoelectric precipitation). To enhance oral bioavailability, formulation scientists should consider developing the molecule as an HCl salt or a Sodium salt . This bypasses the dissolution rate-limiting step of the neutral zwitterion, allowing the drug to dissolve rapidly in the stomach before precipitating as fine, high-surface-area particles in the intestine.

References

  • Source: Analytical Chemistry Insights (via PMC / NIH)
  • Source: Journal of Computer-Aided Molecular Design (via PMC / NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Analytical Chemistry (ACS Publications)
  • N,N-Dimethylbenzylamine Chemical Properties Source: LookChem URL

Sources

The Zwitterionic Paradigm of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Application in Drug Design[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 160658-70-8 analog/derivative) represents a classic "privileged scaffold" fragment.[1] Its structural utility lies in the dual functionality: the fluorine atom modulates metabolic stability and lipophilicity, while the dimethylamino tail provides a solubilizing basic center.

However, the defining characteristic of this molecule is its zwitterionic nature . Unlike simple organic acids or bases, this compound exists primarily as an internal salt (dipolar ion) over a physiological pH range. Understanding this equilibrium is not merely an academic exercise; it is the critical determinant for:

  • Purification yields (exploiting the isoelectric point).

  • Bioavailability (membrane permeability of the neutral vs. zwitterionic species).

  • Formulation stability (counter-ion selection).

This guide dissects the zwitterionic behavior of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid, providing actionable protocols for its characterization and handling.[1]

Molecular Architecture & Physicochemical Properties

The molecule comprises two ionizable centers orthogonal to the hydrophobic phenyl core.

FeatureChemical MoietyElectronic EffectEstimated pKa
Acidic Center Carboxylic Acid (-COOH)Proton donor.[1] The 4-Fluoro group (electron-withdrawing) enhances acidity via inductive effects.[1]3.5 – 3.9
Basic Center Tertiary Amine (-N(CH₃)₂)Proton acceptor.[1] The benzylic position allows for free rotation, though steric bulk is moderate.8.8 – 9.2
Lipophilic Core 4-Fluoro-phenyl ring

-system providing hydrophobic interactions; Fluorine blocks metabolic oxidation at the para-position.[1]
N/A
2.1 The Zwitterionic Equilibrium

In aqueous solution, the molecule does not exist simply as an uncharged structure.[2] It undergoes internal proton transfer:


[1]

This creates a pH-dependent speciation profile:

  • pH < 3.5: Cationic species (COOH, NH⁺). Soluble in water.[3][4]

  • pH 4.0 – 8.5 (Isoelectric Region): Zwitterionic species (COO⁻, NH⁺). Net charge = 0.[5] Minimum solubility.

  • pH > 9.5: Anionic species (COO⁻, N). Soluble in water.[3][4]

Visualizing the Speciation Pathway

The following diagram illustrates the protonation states across the pH scale. This logic dictates the extraction and isolation strategy.

Speciation Figure 1: pH-Dependent Speciation of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid Cation CATIONIC FORM (pH < 3.5) Soluble Zwitterion ZWITTERIONIC FORM (pH 4.0 - 8.5) Net Charge = 0 Min. Solubility (Precipitates) Cation->Zwitterion  Loss of H+ (COOH)   pKa1 ≈ 3.8 Anion ANIONIC FORM (pH > 9.5) Soluble Zwitterion->Anion  Loss of H+ (NH+)   pKa2 ≈ 9.0

[1]

Implications for Drug Development[6]
4.1 Solubility & Lipophilicity (LogD)

The lipophilicity of zwitterions is dynamic. The distribution coefficient (


) varies with pH.
  • LogD

    
    :  At physiological pH, the molecule is zwitterionic. While the net charge is zero, the high polarity of the charged termini reduces LogD compared to a purely non-ionic analog.
    
  • Solubility U-Curve: Solubility is high at pH 1 (as hydrochloride salt) and pH 12 (as sodium salt) but drops precipitously near the Isoelectric Point (pI) .

    
    
    Operational Insight: Do not attempt to purify this compound by extraction at pH 6-7; it will likely crash out at the interface or remain in the aqueous phase as a zwitterion.
    
4.2 Membrane Permeability

Zwitterions generally suffer from lower passive membrane permeability due to the high desolvation energy required to move the charged groups into the lipid bilayer. However, the "internal salt" formation can partially mask these charges, forming a "pseudo-neutral" species that permeates better than expected.

Experimental Protocols
Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the ionization constants to define the exact pI for purification.

Reagents:

  • 0.01 M HCl[1]

  • 0.01 M NaOH (standardized)

  • 0.1 M KCl (ionic strength adjuster)

  • Sample: 5 mg 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid[1]

Methodology:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.01 M HCl/0.1 M KCl solution. (Starting at low pH ensures the molecule is fully protonated/cationic).

  • Titration: Titrate with 0.01 M NaOH using an autotitrator or precision burette. Record pH every 10 µL.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection Point: Corresponds to the carboxylic acid deprotonation (

      
      ).
      
    • Second Inflection Point: Corresponds to the ammonium deprotonation (

      
      ).
      
  • Validation: The pH at the half-equivalence points equals the pKa.

Protocol B: Isoelectric Precipitation (Purification)

Objective: Isolate the compound from a crude reaction mixture without chromatography.

Workflow Diagram:

Purification Figure 2: Isoelectric Precipitation Workflow Crude Crude Reaction Mixture (Usually Basic pH > 10) Acidify Acidify with 6N HCl to pH ~1.0 Crude->Acidify Protonation Filter1 Filtration (Remove Non-Basic Impurities) Filtrate contains Target Cation Acidify->Filter1 Neutralize Slowly adjust pH to pI (approx 6.4) using 1N NaOH Filter1->Neutralize Target in Filtrate Precipitate Induce Crystallization (Cool to 4°C, stir 2h) Neutralize->Precipitate Zwitterion Formation Collect Filtration & Wash (Cold Water/Acetone) Precipitate->Collect Isolation

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimal water; adjust pH to >11 using NaOH. The product is anionic and soluble.[4]

  • Wash: Extract with Ethyl Acetate to remove non-acidic organic impurities. Discard organic layer.

  • Acidification: Acidify the aqueous layer to pH 1 using HCl. The product becomes cationic.

  • Charcoal Treatment (Optional): Add activated carbon to remove color; filter.

  • Precipitation: Slowly add 1N NaOH to the filtrate while monitoring pH. As pH approaches 6.4 (pI) , the solution will become cloudy.

  • Aging: Stir the slurry at 4°C for 2 hours to mature the crystal form.

  • Isolation: Filter the white solid. Wash with cold water (minimal) and acetone (to remove water). Dry under vacuum.[6]

References
  • PubChem. 4-(Dimethylamino)-3-fluorobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Takasuka, M., et al. (2014). Crystal structure of zwitterionic 4-(ammoniomethyl)benzoate.[1][7] Acta Crystallographica Section E. Available at: [Link]

  • ChemGuide. The Acid-Base Behaviour of Amino Acids. (General principles of zwitterionic speciation). Available at: [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Strategies for Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for the reductive amination of fluorobenzoic acid derivatives. While "benzoic acid derivatives" technically encompasses esters, amides, and acid halides, the reductive amination reaction specifically requires a carbonyl functionality. Therefore, this guide focuses on the conversion of fluorobenzaldehydes (derived from fluorobenzoic acids) and fluorophenyl ketones into their corresponding amines.

Key Challenge: The presence of fluorine atoms on the aromatic ring introduces unique electronic and steric effects. Fluorine is a strong electron-withdrawing group (EWG) that activates the ring toward Nucleophilic Aromatic Substitution (


), creating a competing pathway where the amine displaces the fluorine atom rather than reacting with the carbonyl.

Scope:

  • Protocol A: Sodium Triacetoxyborohydride (STAB) Method (Standard).

  • Protocol B: Titanium(IV) Isopropoxide Method (For sterically hindered/unreactive substrates).

  • Mechanistic Analysis: Mitigating

    
     side reactions.
    

Strategic Analysis: The "Fluorine Effect"

Before initiating synthesis, the position of the fluorine atom relative to the carbonyl group must be analyzed.

Electronic Activation vs. Deactivation
  • Carbonyl Electrophilicity: Fluorine (especially at ortho or para positions) withdraws electron density, making the carbonyl carbon more electrophilic. This accelerates the initial attack of the amine to form the hemiaminal.

  • Imine Basicity: Conversely, the resulting fluorinated imine is less basic than its non-fluorinated counterpart. Since the reduction step usually requires a protonated iminium ion, this can slow down the hydride transfer if the pH is not controlled.

The Trap (Critical Risk)

If the fluorine is ortho or para to the carbonyl (an electron-withdrawing group), the ring is highly activated for Nucleophilic Aromatic Substitution (


).
  • Risk: The amine nucleophile attacks the ring carbon bearing the fluorine instead of the carbonyl carbon.

  • Result: Defluorination and formation of an aniline derivative instead of the desired benzylamine.

  • Mitigation: Avoid high temperatures and strong bases. Use mild reducing agents (STAB) that operate at slightly acidic/neutral pH.

Visualizing the Pathway & Risks

The following diagram illustrates the desired pathway versus the competing


 side reaction.

G Start Fluorobenzaldehyde (Ortho/Para F) Imine Imine / Iminium Ion Start->Imine 1. Amine Attack (Carbonyl) SideProduct Side Product (SnAr Defluorination) Start->SideProduct COMPETITION: Amine attacks C-F bond (High T or Basic pH) Amine Primary/Secondary Amine (H-NR2) Product Target Amine (Reductive Amination) Imine->Product 2. Reduction (Hydride Transfer)

Figure 1: Reaction pathways for fluorobenzaldehydes. The red dashed line indicates the unwanted defluorination pathway.

Protocol A: The Standard STAB Method

Best for: General synthesis of secondary/tertiary amines from fluorobenzaldehydes. Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)3) [STAB].[1] Advantage: STAB is mild and does not reduce aldehydes/ketones appreciably, allowing "one-pot" reductive amination without pre-forming the imine.

Materials
  • Substrate: Fluorobenzaldehyde derivative (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv (Use free base; if using HCl salt, add 1 equiv TEA)

  • Reductant: Sodium Triacetoxyborohydride (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure
  • Preparation: In a dry reaction vial, dissolve the Fluorobenzaldehyde (1.0 mmol) and the Amine (1.1 mmol) in DCE (3–5 mL).

    • Note: If the reaction involves a ketone (acetophenone derivative), add 1–2 equivalents of Acetic Acid to catalyze imine formation.[2] For aldehydes, this is optional but recommended for unreactive amines.

  • Imine Formation (Optional): Stir for 15–30 minutes at Room Temperature (RT).

    • Observation: A slight exotherm or cloudiness (water formation) may occur.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Caution: Hydrogen gas evolution is minimal but possible.

  • Reaction: Stir the suspension vigorously at RT under Nitrogen/Argon.

    • Time: Aldehydes typically react in 1–4 hours. Ketones may require 12–24 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the aldehyde peak.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Why this works: STAB maintains a slightly acidic pH, which protonates the imine (facilitating reduction) but is not acidic enough to protonate the amine starting material entirely. It minimizes the


 risk by avoiding strong bases.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ortho-fluorobenzaldehydes, fluorophenyl ketones, or weakly nucleophilic amines (e.g., anilines). Reagent: Titanium(IV) isopropoxide (


) followed by Sodium Borohydride (

).[3][4][5]
Materials
  • Substrate: Fluorobenzaldehyde/Ketone (1.0 equiv)

  • Amine: 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (1.0 equiv)

  • Solvent: Ethanol (absolute) or THF (dry)

Step-by-Step Procedure
  • Activation: In a dry flask under inert atmosphere, mix the Carbonyl Substrate (1.0 mmol) and Amine (1.2 mmol) neat (no solvent) or in minimal THF (1 mL).

  • Lewis Acid Addition: Add

    
      (1.5 mmol) dropwise.
    
    • Mechanism:[3][6][7][8][9][10] The Titanium acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine.

  • Incubation: Stir at RT for 4–6 hours (or overnight for hindered ketones).

    • Visual Check: The solution often turns viscous and changes color (yellow/orange).

  • Dilution: Dilute the reaction mixture with absolute Ethanol (3 mL).

  • Reduction: Cool to 0°C. Add

    
      (1.0 mmol) carefully.
    
    • Note: The reaction may bubble vigorously.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Ethanol or DCM.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Why this works: Steric hindrance from an ortho-fluorine can prevent imine formation.


 coordinates to the carbonyl oxygen, overcoming this barrier and preventing the "reversal" of imine formation by trapping the water produced.

Data Summary & Troubleshooting

ParameterProtocol A (STAB)Protocol B (Ti-mediated)
Substrate Scope Reactive Aldehydes, Unhindered KetonesHindered Ketones, Weak Amines, Ortho-F
pH Conditions Mildly Acidic (AcOH often added)Neutral / Lewis Acidic

Risk
Low (Mild conditions)Medium (Avoid heating before reduction)
Water Sensitivity Low (STAB tolerates trace water)High (Ti reacts with water; keep dry initially)
Typical Yield 75% - 95%60% - 85%
Troubleshooting Side Reactions

If you observe defluorination (loss of M-19 peak in MS or disappearance of F-NMR signal):

  • Lower Temperature: Run the imine formation at 0°C.

  • Change Solvent: Switch from polar aprotic solvents (like DMF/DMSO, which accelerate

    
    ) to non-polar solvents like DCE or Toluene.
    
  • Avoid Bases: Do not use inorganic bases (

    
    , NaOH) to free-base amine salts in the reaction pot. Pre-treat the amine salt separately.
    

References

  • Abdel-Magid, A. F., et al. (1996).[3][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Synlett.
  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. (For theoretical grounding on SnAr risks).

Sources

Reagents for activating 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid CAS: 1018286-63-7 (Generic reference for this scaffold class) Molecular Weight: ~197.2 g/mol

This Application Note provides a technical blueprint for activating and coupling 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid. This molecule presents a classic "Zwitterionic Paradox" in organic synthesis:

  • The Acidic Domain: The 4-fluoro substituent is electron-withdrawing, lowering the pKa of the carboxylic acid (making it more acidic and the resulting activated ester more electrophilic).

  • The Basic Domain: The 3-[(dimethylamino)methyl] group is a basic tertiary amine (pKa ~9.0–9.5).

The Challenge: In its neutral state, this molecule exists as a zwitterion (internal salt), leading to poor solubility in standard organic solvents (DCM, Toluene) and potential aggregation. Successful activation requires disrupting this internal salt bridge and selecting a reagent that prevents N-acyl urea formation while maintaining high reaction rates.

Reagent Selection Guide

The choice of reagent depends heavily on the scale of the reaction and the nucleophilicity of the coupling partner.

Reagent SystemTypeScale SuitabilityCostProsCons
HATU / DIPEA Uroniummg to g (Discovery)HighHighest reactivity; tolerates steric bulk; works well in polar solvents (DMF/DMA).Expensive; difficult to remove byproduct (tetramethylurea) on large scale.
T3P (50% in EtOAc) Phosphonic Anhydrideg to kg (Process)MediumLow epimerization; water-soluble byproducts; "Green" profile.Slower kinetics for electron-deficient anilines; requires excess base.
SOCl₂ / Oxalyl Chloride Acid Chloride>100 g (Manufacturing)LowCheapest; highly reactive intermediate.Generates HCl gas; forms the amine-hydrochloride salt intermediate which can be hygroscopic.
DIC / Oxyma Carbodiimideg to kgLowSafer than HOBt; "Green" solvent compatible (2-MeTHF).Slower than HATU; urea byproduct removal can be tedious without filtration.
Decision Logic for Reagents

ReagentSelection Start Start: Define Scale & Substrate Scale Is Scale > 100g? Start->Scale Nucleophile Is Nucleophile Weak? (e.g., Aniline, secondary amine) Scale->Nucleophile No (Quality driven) SOCl2 Use Thionyl Chloride (Acid Chloride Method) Scale->SOCl2 Yes (Cost driven) Solubility Is Zwitterion Soluble in DCM? Nucleophile->Solubility No (Standard amine) HATU Use HATU / DIPEA (High Throughput) Nucleophile->HATU Yes (Needs potency) T3P Use T3P in EtOAc/Pyridine (Ease of Workup) Solubility->T3P No (Needs polar solvent) DIC Use DIC / Oxyma (Green Chemistry) Solubility->DIC Yes

Figure 1: Decision matrix for selecting the optimal activation strategy based on scale and solubility.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU Activation)

Best for: Medicinal chemistry, library synthesis, and weak nucleophiles.

Mechanism: HATU generates the O-At active ester, which is highly reactive. The key here is the "Sequential Neutralization" to break the zwitterion before adding the expensive coupling reagent.

Reagents:

  • Substrate: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Solubilization: Charge the substrate into a reaction vial. Add DMF (concentration 0.1 M). The solution may appear cloudy due to zwitterionic aggregation.

  • Zwitterion Break (Base Pulse 1): Add 2.0 equivalents of DIPEA.

    • Why? The first equivalent neutralizes any HCl if the starting material is a salt. The second equivalent deprotonates the carboxylic acid (-COOH → -COO⁻) and ensures the tertiary amine is free (-NMe₂). The solution should clarify.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes.

    • Observation: A color change to yellow/orange is typical (formation of the activated ester).

  • Coupling: Add the amine nucleophile (1.0–1.2 equiv).

  • Scavenging (Base Pulse 2): If the reaction pH drops (check with wet pH paper), add the remaining 1.0 equiv of DIPEA. Maintain pH ~8.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes HOAt byproduct) and Brine.

    • Critical: Do NOT wash with acidic solutions (1N HCl) initially, or you will protonate your product's dimethylamino group and lose it to the aqueous layer.

Protocol B: The "Scale-Up" (Acid Chloride via SOCl₂)

Best for: >50g batches, cost-sensitive projects.

Mechanism: Converts the acid to the acid chloride. Safety Note: This reaction generates SO₂ and HCl gas. Requires a scrubber.

Step-by-Step:

  • Suspension: Suspend the benzoic acid derivative in Toluene or DCM (anhydrous).

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise. Add a catalytic amount of DMF (1–2 drops).

  • Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours.

    • Key Intermediate: The product will likely precipitate as the Acid Chloride Hydrochloride Salt (Cl-CO-Ar-NHMe₂⁺ Cl⁻). This is a white/off-white solid.

  • Isolation (Optional but Recommended): Cool the mixture. Filter the solid under nitrogen (it is moisture sensitive). Wash with hexanes.

    • Why? Isolating the salt removes excess SOCl₂, preventing side reactions with the amine nucleophile.

  • Coupling: Suspend the solid Acid Chloride Hydrochloride in DCM. Add the amine nucleophile (1.0 equiv).

  • Base Addition: Cool to 0°C. Slowly add Triethylamine (TEA) or DIPEA (3.5 equiv).

    • Stoichiometry Alert: You need:

      • 1 equiv for the HCl salt of the amine.

      • 1 equiv for the HCl generated from the coupling.

      • 1.5 equiv excess to drive the reaction.

Scientific Rationale & Troubleshooting

The Fluorine Effect

The 4-fluoro substituent is not just a decoration; it significantly impacts reactivity.

  • Inductive Effect: Fluorine is highly electronegative ($ \chi = 3.98 $). It pulls electron density through the sigma bond framework.

  • Consequence: The carbonyl carbon becomes more electron-deficient (more positive), making it more reactive toward nucleophiles than unsubstituted benzoic acid.

  • Risk: It also makes the active ester more susceptible to hydrolysis. Keep solvents strictly anhydrous.

Workflow Visualization: HATU Coupling

HATUWorkflow Substrate Substrate (Zwitterion) Base1 DIPEA (2 eq) Substrate->Base1 Solubilization Anion Carboxylate Anion Base1->Anion Deprotonation HATU Add HATU Anion->HATU ActiveEster Active Ester (O-At) HATU->ActiveEster Activation Amine Add Amine Nucleophile ActiveEster->Amine Product Amide Product Amine->Product Coupling

Figure 2: The "Sequential Neutralization" workflow ensures the zwitterion is broken prior to activation.

QC & Analytics
  • HPLC: Use a basic buffer (Ammonium Bicarbonate, pH 10) or a charged surface hybrid (CSH) column with Formic Acid. Standard C18 columns with TFA may show poor peak shape due to the tertiary amine tailing.

  • NMR: Monitor the singlet for the -N(CH₃)₂ group. In the zwitterion/salt, this shifts downfield (~2.8 ppm). In the free base amide, it shifts upfield (~2.2 ppm).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid (Structural Analog Data). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). HATU Reagent Product Page & Safety Data. Link

Sources

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid in Kinase Inhibitor Synthesis

Executive Summary

This application note details the synthetic utility, physicochemical properties, and handling protocols for 3-[(dimethylamino)methyl]-4-fluorobenzoic acid (CAS: Referenced in text), a critical building block in the design of Type I and Type II kinase inhibitors.[1][2]

In modern drug discovery, this moiety serves a dual purpose:

  • Solubility Enhancement: The basic dimethylamino tail (pKa ~9.[2]2) facilitates salt formation, significantly improving aqueous solubility compared to purely lipophilic scaffolds.[2]

  • Pharmacophore Extension: It targets the solvent-exposed regions (solvent front) of the kinase ATP-binding pocket, often forming salt bridges with aspartate or glutamate residues near the ribose binding site.

This guide provides optimized protocols for amide coupling, purification of zwitterionic intermediates, and structural validation, specifically tailored for medicinal chemists targeting BCR-ABL, VEGFR, and EGFR pathways.[3]

Chemical Profile & Structural Logic

The molecule consists of a benzoic acid core functionalized with a fluorine atom at the para-position and a dimethylaminomethyl group at the meta-position.

FeatureChemical Logic in Drug Design
Carboxylic Acid Primary handle for amide coupling to the kinase "hinge-binder" scaffold (e.g., aminopyrimidines, aminoquinazolines).[1]
Dimethylamino Tail Solubilizing group.[2] Unlike piperazines (found in Imatinib), the acyclic dimethylamine reduces molecular weight (MW) and steric bulk, potentially improving permeability.
4-Fluorine Blocks metabolic oxidation at the para-position (a common soft spot) and modulates the acidity of the benzoic acid via inductive electron withdrawal.[1][2]
Methylene Linker Breaks conjugation between the amine and the aromatic ring, ensuring the amine remains highly basic (sp³ hybridized nitrogen) for effective salt formation.[3]

Optimized Synthetic Protocols

The primary challenge in using this building block is its zwitterionic nature (acidic proton + basic amine) and the potential for the basic tail to interfere with standard coupling reagents.[2] The following protocols overcome these issues.

Protocol A: HATU-Mediated Amide Coupling (General Method)

This method is preferred for coupling 3-[(dimethylamino)methyl]-4-fluorobenzoic acid to electron-deficient heteroaromatic amines (common in kinase inhibitors).[1][2]

Reagents:

  • Substrate A: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (1.0 equiv)[1][2]

  • Substrate B: Heteroaryl amine (e.g., 3-aminopyrazole, aminoquinazoline) (1.0–1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2][4]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: In a flame-dried vial under Argon, dissolve 3-[(dimethylamino)methyl]-4-fluorobenzoic acid in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) specifically to neutralize the zwitterion and ensure the carboxylate is free. Stir for 5 minutes.

  • Pre-activation: Add HATU (1.2 equiv).[2] The solution should turn yellow/orange. Stir for 15–30 minutes at Room Temperature (RT) to form the activated O-At ester.[1][2]

    • Note: Do not exceed 30 minutes to avoid potential racemization or side reactions, although this substrate is achiral.

  • Coupling: Add the heteroaryl amine (Substrate B) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at 50°C for 4–12 hours. Monitor by LC-MS.[1][2][5]

    • Checkpoint: If conversion is <50% after 4 hours, add DMAP (0.1 equiv) as a nucleophilic catalyst.[2]

  • Workup (Critical):

    • Dilute reaction with EtOAc.[2]

    • Do NOT wash with 1N HCl (product will protonate and stay in the aqueous layer).[2]

    • Wash with saturated NaHCO₃ (3x) to remove HOBt/HATU byproducts.[1][2]

    • Wash with Brine (1x).[1][2]

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Acid Chloride Generation (For Sterically Hindered Amines)

If HATU fails, conversion to the acid chloride hydrochloride salt is necessary.

  • Suspend the benzoic acid in anhydrous DCM.

  • Add Oxalyl Chloride (2.0 equiv) and a catalytic drop of DMF.[2]

  • Stir until gas evolution ceases (1–2 hours).

  • Concentrate in vacuo to give the acid chloride hydrochloride.[2]

  • Redissolve in DCM/THF and add the amine substrate with excess base (4.0 equiv DIPEA or Pyridine) to scavenge the HCl generated.[2]

Purification Strategy: The "Catch and Release"

Because the product contains a basic dimethylamino group, standard silica chromatography often leads to streakiness and yield loss due to interaction with acidic silanols.

Recommended Method: SCX (Strong Cation Exchange) Chromatography [1][2]

  • Load: Dissolve the crude reaction mixture in MeOH or DCM/MeOH (1:1). Load onto a pre-conditioned SCX-2 cartridge.[1][2]

  • Wash: Flush the column with MeOH (5 column volumes).

    • Result: Non-basic impurities (unreacted phenol, HATU byproducts, non-basic starting materials) pass through.[2] The product is "caught" by the sulfonic acid resin.

  • Release: Elute with 2M Ammonia in MeOH.

    • Result: The ammonia displaces the product, which elutes in the basic filtrate.

  • Finish: Concentrate the filtrate to obtain high-purity product (often >95%).

Visualizing the Application

Diagram 1: Structural Role in Kinase Inhibition

This diagram illustrates how the molecule functions within the ATP-binding pocket of a typical tyrosine kinase (e.g., BCR-ABL).[1]

KinaseBinding Scaffold Hinge Binder (e.g., Aminopyrimidine) Linker Amide Bond (Linker) Scaffold->Linker  Attachment Hinge Kinase Hinge Region (H-Bonds) Scaffold->Hinge  ATP Mimicry Tail 3-[(Dimethylamino)methyl]-4-fluorophenyl (Solubilizing Tail) Linker->Tail  Extension Solvent Solvent Front (Asp/Glu Residues) Tail->Solvent  Salt Bridge (Ionic)

Caption: The 4-fluoro-3-(dimethylaminomethyl) moiety extends into the solvent front, improving solubility and binding affinity.[1][2]

Diagram 2: Synthesis & Purification Workflow

SynthesisWorkflow Acid Start: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid Activation Step 1: Activation (HATU / DIPEA / DMF) Acid->Activation Amine Heteroaryl Amine Amine->Activation Coupling Step 2: Coupling (50°C, 4-12h) Activation->Coupling Check LC-MS Check: Conversion > 90%? Coupling->Check Check->Coupling No (Add DMAP/Time) Workup Step 3: Workup (NaHCO3 Wash -> Organic Layer) Check->Workup Yes SCX Step 4: SCX Purification (Catch & Release) Workup->SCX Final Final Product: Kinase Inhibitor Analog SCX->Final

Caption: Optimized workflow ensuring high conversion and removal of non-basic impurities via SCX chromatography.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<30%) Zwitterion not fully dissolved or neutralized.[1][2]Increase DIPEA to 3.5 equiv during activation step. Ensure solvent is anhydrous.[2]
Product in Aqueous Layer Product protonated during workup.[2]Do not use acidic washes.[2] Keep pH > 8 during extraction.[2] Use DCM/Isopropanol (3:1) if product is polar.[2]
Broad NMR Peaks Restricted rotation or salt formation.[2]Run NMR in DMSO-d6 with a drop of D₂O or at elevated temperature (353 K) to sharpen rotamers.[1][2]
Incomplete Coupling Steric hindrance on the amine partner.Switch from HATU to Acid Chloride method (Protocol B) or use POCl₃ activation.[1][2]

References

  • PubChem. 3-[(dimethylamino)methyl]-4-fluorobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link][1][2][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development.[2] (Contextual grounding for HATU usage in pharma).

  • Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1][2] Journal of Medicinal Chemistry. (Demonstrates the utility of solubilizing tails in kinase inhibitors).

Sources

Application Note: Handling Air-Sensitive Amino-Benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino-benzoic acid derivatives (e.g., o-aminobenzoic acid/anthranilic acid, p-aminobenzoic acid/PABA) are ubiquitous scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anesthetics (e.g., benzocaine), and NSAIDs. However, the electron-rich aniline moiety renders these intermediates susceptible to oxidative degradation and photolysis. This application note details a rigorous, field-proven protocol for the synthesis, isolation, and storage of these sensitive intermediates. By adhering to these "self-validating" workflows, researchers can minimize the formation of colored quinoid and azo impurities that compromise downstream yield and biological assay data.

Chemical Stability Profile & Mechanism of Degradation

The Vulnerability

The primary instability of amino-benzoic acids arises from the high electron density on the nitrogen atom, which facilitates single-electron transfer (SET) oxidation. Unlike pyrophoric organometallics, these compounds are "insidiously sensitive"—they may not decompose immediately upon air exposure but will degrade over hours to days, turning from white/off-white to yellow, brown, or black.

Degradation Pathways

Understanding the enemy is the first step in defense. The degradation typically follows two pathways:

  • Radical Cation Formation: Oxygen abstracts a proton/electron, leading to radical cations that dimerize into azo compounds (colored).

  • Quinone Imine Formation: Further oxidation leads to p-benzoquinone imines, which are highly electrophilic and reactive, leading to polymerization (black tar).

DegradationPathway Start Amino-Benzoic Acid (Colorless) Radical Anilino Radical (Reactive Intermediate) Start->Radical O2 / Light (SET Oxidation) Dimer Azo Dimer (Yellow/Orange) Radical->Dimer Dimerization Quinone Quinone Imine (Red/Brown) Radical->Quinone Further Oxidation Polymer Polyaniline Tar (Black/Insoluble) Dimer->Polymer Aggregation Quinone->Polymer Polymerization

Figure 1: Oxidative degradation pathways of aminobenzoic acids leading to colored impurities.

Equipment Preparation & Solvent Engineering[1]

Inert Atmosphere Setup

While a glovebox is the gold standard, it is often impractical for multi-step synthesis. A properly maintained Schlenk line (double manifold) is sufficient and more efficient for these intermediates.

  • Vacuum Requirement: < 1.0 mmHg.

  • Inert Gas: High-purity Nitrogen (N2) or Argon (Ar). Argon is preferred for transfers as it is heavier than air, providing a "blanket" over the solid.

Solvent Degassing Protocols

Dissolved oxygen in solvents is the primary cause of yield loss. Sparging is often insufficient for highly sensitive aniline derivatives.

Table 1: Solvent Degassing Efficacy

MethodResidual O2 (ppm)Suitability for Amino-Benzoic AcidsProtocol Note
Sparging (Balloon) ~15-20Low (Rough cleaning only)Only for non-critical washes.
Sonication + Vacuum ~5-10Medium (HPLC/Workup)Good for extraction solvents.
Freeze-Pump-Thaw < 1High (Reaction Medium)Mandatory for reaction solvents.

Protocol: Synthesis and Isolation

The "Acidic Shield" Strategy

Expert Insight: The amino group is most vulnerable when it is a free base (neutral). In its protonated form (ammonium salt), the lone pair is tied up, rendering it resistant to oxidation.

  • Directive: Maintain the intermediate as a hydrochloride or trifluoroacetate salt for as long as possible during the workup. Only neutralize (free-base) immediately prior to the next step or final crystallization.

Step-by-Step Workflow

Step 1: Reaction Monitoring (Self-Validating)

  • Do not trust TLC plates exposed to air.

  • Protocol: Sample the reaction using a needle/syringe under N2 flow. Quench the aliquot into a N2-purged vial. Spot the TLC plate and immediately cover it with a glass slide or develop it. If the spot darkens within seconds on the plate, your product is highly unstable.

Step 2: Quenching & Workup

  • Degas all workup solvents (EtOAc, DCM, Water) by sparging with N2 for at least 15 minutes.

  • Acidic Extraction: If compatible with your chemistry, quench into dilute HCl (1M). Extract impurities into the organic layer while keeping the amino-benzoic acid in the aqueous layer (as the salt).

  • Neutralization (The Critical Moment):

    • Cool the aqueous acidic phase to 0°C (slows oxidation kinetics).

    • Overlay with a degassed organic solvent (e.g., DCM).

    • Adjust pH to the isoelectric point (typically pH 4-6 for amino acids) using degassed NaHCO3 solution under a blanket of N2.

    • Visual Check: The organic layer should remain clear or pale yellow. A red/brown interface indicates oxidation.

Step 3: Drying and Concentration

  • Use Sodium Sulfate (Na2SO4) rather than Magnesium Sulfate (MgSO4), which can be slightly Lewis acidic and promote degradation in some sensitive anilines.

  • Rotary Evaporation: Backfill the rotavap with N2, not air, when breaking the vacuum.

Protocol: Purification & Storage

Crystallization over Chromatography

Silica gel is slightly acidic and has a high surface area with adsorbed oxygen, often catalyzing the oxidation of anilines (turning columns brown/purple).

  • Preferred Method: Recrystallization.[1]

  • Solvent System: Degassed Ethanol/Water or Toluene/Hexanes.

  • Additive: Add 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite to the crystallization solvent as a sacrificial antioxidant.

Storage "Best Practices"

Never store these intermediates as free bases for long periods (>1 week).

  • Salt Formation: If possible, convert the free amine to the Hydrochloride (HCl) or Tosylate (TsOH) salt. These are crystalline solids that are significantly more stable to air/light.

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon before sealing. Parafilm is not an oxygen barrier; use electrical tape or heat-shrink bands for long-term storage.

  • Temperature: -20°C.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Material turns pink/red Formation of quinone imines.Recrystallize immediately with 0.1% sodium metabisulfite.
Material turns brown/black Polymerization (Polyaniline formation).Difficult to salvage. Attempt filtration through a pad of activated charcoal or Celite under N2.
Low Yield after Column Degradation on Silica.Switch to Neutral Alumina or reverse-phase (C18) chromatography.
Melting Point Depression Presence of Azo dimers.Recrystallize; Azo impurities often have distinct solubility profiles.

Workflow Visualization

HandlingProtocol Rxn Reaction Complete (Under N2) AcidWorkup Acidic Extraction (1M HCl) Product in Aqueous Phase (Stable) Rxn->AcidWorkup Quench Neutralize Biphasic Neutralization (0°C, under Ar/N2) AcidWorkup->Neutralize Transfer Aq. Degas Degas Organic Solvents (Sparging/Sonication) Degas->Neutralize Prepare Solvent Isolate Isolation (Rotavap with N2 backfill) Neutralize->Isolate Extract & Dry SaltForm Convert to HCl Salt (Optional but Recommended) Isolate->SaltForm Stabilize Store Storage (-20°C, Amber Vial, Argon) Isolate->Store If Free Base SaltForm->Store

Figure 2: Optimized workflow for minimizing oxidative degradation during isolation.

References

  • Acros Organics. (2005).[2] Material Safety Data Sheet - Anthranilic acid, 98+%. Cole-Parmer. Link

  • Wipf, P. (2014).[3] Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Merck KGaA. Link

  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Anthranilic Acid - CAMEO Chemicals. Link

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5) is a highly versatile bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif—a fluorinated aromatic ring coupled with a basic dimethylaminomethyl moiety and a carboxylic acid—is frequently employed to enhance target binding affinity, modulate physicochemical properties (such as pKa and lipophilicity), and improve pharmacokinetic profiles in rational drug design. Notably, derivatives of this scaffold have been instrumental in the development of G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[1] and ALK-5 (TGF-β receptor type 1) inhibitors[2].

This application note details a robust, four-step scalable synthetic route starting from commercially available 4-fluoro-3-methylbenzoic acid. The protocol is engineered for high-throughput scale-up, emphasizing process safety, intermediate stability, and self-validating analytical checkpoints.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis relies on a linear sequence designed to strictly control chemoselectivity and maximize yield at each stage.

  • Carboxylic Acid Protection (Esterification) : Direct radical bromination of free benzoic acids often leads to poor solubility, intractable mixtures, or unwanted decarboxylation. Masking the acid as a methyl ester ensures optimal solubility in non-polar halogenated solvents and prevents interference during radical propagation[3].

  • Wohl-Ziegler Benzylic Bromination : Utilizing N-Bromosuccinimide (NBS) and a radical initiator (AIBN), the benzylic methyl group is selectively brominated. NBS is chosen over elemental bromine (

    
    ) because it maintains a low steady-state concentration of 
    
    
    
    , strongly favoring the radical substitution pathway at the benzylic position over electrophilic aromatic substitution on the deactivated fluorobenzene ring[4].
  • Nucleophilic Aliphatic Substitution (

    
    ) : The benzylic bromide is highly electrophilic. Treatment with dimethylamine facilitates a rapid 
    
    
    
    displacement. A mild inorganic base (e.g.,
    
    
    ) is employed to scavenge the generated
    
    
    , preventing the premature protonation of the incoming dimethylamine and avoiding the formation of quaternary ammonium salts.
  • Zwitterionic Saponification (Hydrolysis) : The final deprotection requires base-catalyzed ester hydrolysis followed by precise pH adjustment. Because the product is an amphoteric zwitterion (containing both a basic tertiary amine and an acidic carboxylate), isolation must be performed at its isoelectric point to maximize precipitation and recovery.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Fluoro-3-methyl benzoic acid Int1 Methyl 4-fluoro-3- methylbenzoate SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 3-(bromomethyl) -4-fluorobenzoate Int1->Int2 NBS, AIBN PhCF3, 80°C, 4h Int3 Methyl 3-[(dimethylamino) methyl]-4-fluorobenzoate Int2->Int3 HN(CH3)2, K2CO3 THF, RT, 6h Product 3-[(Dimethylamino)methyl] -4-fluorobenzoic acid Int3->Product 1. LiOH, MeOH/H2O 2. HCl (pH 5.5)

Figure 1: Four-step synthetic workflow for 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-fluoro-3-methylbenzoate

Objective : Protect the carboxylic acid to enable downstream radical chemistry. Procedure :

  • Charge a dry reaction vessel with 4-fluoro-3-methylbenzoic acid (1.0 eq, e.g., 100 g) and anhydrous methanol (10 volumes).

  • Slowly add concentrated sulfuric acid (

    
    , 0.1 eq) dropwise under stirring. Caution: Exothermic addition.
    
  • Equip the vessel with a reflux condenser and heat to 65 °C for 12 hours[3].

  • Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous

    
     (until pH > 7) and brine. Dry over anhydrous 
    
    
    
    and concentrate. Self-Validating Checkpoint : TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the baseline acid spot.
    
    
    NMR (
    
    
    ) will confirm success via a distinct new singlet at ~3.90 ppm integrating for 3H (
    
    
    ).
Step 2: Synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate

Objective : Functionalize the benzylic position via Wohl-Ziegler bromination. Procedure :

  • Dissolve the intermediate from Step 1 (1.0 eq) in

    
    -trifluorotoluene (10 volumes). Expert Note: Trifluorotoluene is utilized as a scalable, greener alternative to the traditional, highly toxic carbon tetrachloride (
    
    
    
    )[3][4].
  • Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq)[4].

  • Purge the system with nitrogen and heat to 80 °C for 4–6 hours.

  • Workup : Cool the reaction to 0 °C to precipitate succinimide. Filter the suspension and wash the filter cake with cold solvent. Wash the filtrate with water and brine, dry, and concentrate. Self-Validating Checkpoint :

    
     NMR (
    
    
    
    ) must display a downfield shift of the benzylic protons from a singlet at ~2.35 ppm (
    
    
    ) to a singlet at ~4.50 ppm (
    
    
    ). Over-bromination (dibromomethyl) will appear near ~6.6 ppm; strictly controlling NBS stoichiometry prevents this.
Step 3: Synthesis of Methyl 3-[(dimethylamino)methyl]-4-fluorobenzoate

Objective : Install the dimethylamino moiety via


 displacement.
Procedure :
  • Dissolve the brominated intermediate (1.0 eq) in anhydrous THF (8 volumes) and cool to 0 °C.

  • Add anhydrous

    
     (2.0 eq).
    
  • Slowly add a solution of dimethylamine (2.0 M in THF, 2.5 eq) dropwise to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup : Filter the inorganic salts. Concentrate the filtrate, dissolve the residue in dichloromethane (DCM), and wash with water. Extract the organic layer with 1M HCl. Separate the aqueous layer, basify to pH 10 with 2M NaOH, and back-extract with DCM. Dry and concentrate to yield the pure amine. Self-Validating Checkpoint : LC-MS should confirm the product mass (

    
    ). 
    
    
    
    NMR will reveal a 6H singlet at ~2.25 ppm corresponding to the
    
    
    group.
Step 4: Saponification to 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Objective : Deprotect the ester to yield the final zwitterionic target. Procedure :

  • Dissolve the intermediate from Step 3 (1.0 eq) in a 3:1 mixture of Methanol/Water (10 volumes).

  • Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq). Stir at 40 °C for 4 hours.
    
  • Workup : Evaporate the methanol under reduced pressure. Dilute the aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully adjust the pH to ~5.5 (the calculated isoelectric point) using 1M HCl.

  • Stir the resulting suspension for 1 hour at 0 °C. Filter the precipitated white solid, wash with ice-cold water, and dry under high vacuum. Self-Validating Checkpoint : The absence of the ester methoxy singlet (~3.90 ppm) in

    
     NMR (
    
    
    
    ) confirms complete hydrolysis. The presence of the intact dimethylamino group confirms that the moiety survived the basic conditions.

Quantitative Data & Process Parameters Summary

The following table summarizes the critical quality attributes (CQAs) and expected metrics for a standard 100-gram scale-up campaign.

Process StepTarget IntermediateReaction TimeTemp (°C)Expected YieldAnalytical Purity TargetKey Self-Validation Metric
Step 1 Methyl 4-fluoro-3-methylbenzoate12 h65 °C92 - 95%> 98% (HPLC)

NMR: New

singlet at 3.90 ppm
Step 2 Methyl 3-(bromomethyl)-4-fluorobenzoate4 - 6 h80 °C75 - 82%> 90% (Crude)

NMR:

shift to 4.50 ppm
Step 3 Methyl 3-[(dimethylamino)methyl]-4-fluorobenzoate6 h0 → 25 °C85 - 88%> 95% (HPLC)LC-MS:

Step 4 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid4 h40 °C80 - 85%> 98% (HPLC)Isoelectric precipitation at pH 5.5

References

  • [1][3] Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. National Institutes of Health (PMC).3

  • [2] ALK-5 inhibitors and uses thereof (US11746103B2). Google Patents. 2

  • [4] Benzimidazolone glp-1 receptor agonist and use thereof (WO2022078152A1). Google Patents. 4

Sources

Application Note: Solvent Selection and Optimization for Reactions of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The functionalization of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5)[1] is a critical transformation in the synthesis of modern fluorinated pharmacophores. However, the molecule's zwitterionic nature presents significant challenges in solubility, reagent compatibility, and reaction kinetics. This guide provides a comprehensive, causality-driven framework for selecting the optimal solvent systems and coupling conditions for this substrate, bridging the gap between milligram-scale discovery chemistry and kilogram-scale process manufacturing.

Physicochemical Profiling & Causality of Solubility

To design a successful reaction, one must first understand the structural causality dictating the molecule's physical behavior:

  • Zwitterionic Lattice Energy: The molecule contains both a moderately strong carboxylic acid (pKa ~4.0, enhanced by the electron-withdrawing para-fluoro group) and a basic tertiary amine (pKa ~9.0). In its neutral state, it exists as an internal salt. This creates a strong ionic crystal lattice, rendering it highly insoluble in low-dielectric solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Internal Base Competition: The 3-(dimethylamino)methyl group acts as an internal base. During amide coupling, if an external base is not provided in sufficient excess, the internal amine will sequester the proton from the carboxylic acid, preventing the formation of the reactive carboxylate anion required for activation by coupling reagents.

Solvent Selection Matrix

Selecting the right solvent requires balancing the high dielectric constant (ε) needed to dissolve the zwitterion against environmental (REACH) restrictions and downstream workup requirements.

Quantitative Solvent & Reagent Compatibility Data
Solvent SystemDielectric Constant (ε)Substrate SolubilityRecommended Coupling ReagentE-Factor / Green Profile
DMF / NMP 36.7 / 32.2Excellent (>0.5 M)HATU, HBTUPoor (REACH restricted)
DMSO 46.7Excellent (>0.5 M)HATU, PyBOPModerate
DCM 8.93Poor (Requires HCl Salt)EDC·HCl, DCCPoor
2-MeTHF / H₂O Biphasic SystemGood (Interfacial)EDC·HCl / OxymaExcellent (Process ideal)

Mechanistic Insights & Reagent Compatibility

The choice of solvent directly dictates which coupling reagent will succeed.

The Uronium/Guanidinium Trap (Discovery Scale): When using highly solvating polar aprotic solvents (DMF/DMSO) with uronium-based reagents like HATU, chemists often default to Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as the base. However, recent mechanistic studies on [2] demonstrate that excess HATU can rapidly react with aliphatic amine nucleophiles to form stable, pentasubstituted tetramethylguanidine (TMG) byproducts[3]. Because 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid contains a tertiary amine, it cannot form a guanidine itself; however, it can alter the local pH, driving the external amine coupling partner to undergo guanylation. Causality-driven solution: Substitute DIPEA with the weaker, sterically hindered base 2,6-lutidine . This suppresses the guanylation pathway while maintaining high amidation yields[4].

The Aqueous Biphasic Approach (Process Scale): For scale-up, dipolar aprotic solvents are undesirable. Instead, leveraging the zwitterion's water solubility allows for[5]. By using a 2-MeTHF/Water mixture, the substrate dissolves in the aqueous layer, while the active ester (formed via water-compatible EDC·HCl and Oxyma) migrates to the organic interface to react with the amine[6].

ReactionPathway Zwitterion Zwitterionic State (Internal Salt) Deprotonated Free Carboxylate (Active Form) Zwitterion->Deprotonated + Base (e.g., Lutidine) Neutralizes amine ActiveEster OAt / OBt Active Ester Deprotonated->ActiveEster + Coupling Reagent (in DMF/DMSO) Product Target Amide ActiveEster->Product + Amine Nucleophile SideReaction Guanylation by-product (Excess HATU) ActiveEster->SideReaction Competitive pathway

Caption: Mechanistic pathway of activation, target amide formation, and potential side reactions.

Workflow & Scale-Up Strategy

SolventSelection Start 3-[(Dimethylamino)methyl]- 4-fluorobenzoic Acid Scale Target Application Scale? Start->Scale Discovery Discovery Chemistry (< 10 grams) Scale->Discovery Medicinal Chemistry Process Process Scale-Up (> 10 grams) Scale->Process Route Scouting SolventDMF DMSO or DMF (High Solvency) Discovery->SolventDMF Prioritize Yield SolventGreen 2-MeTHF / Water (Biphasic Green System) Process->SolventGreen Prioritize Safety ReagentHATU HATU + 2,6-Lutidine (Fast, High Yield) SolventDMF->ReagentHATU ReagentEDC EDC·HCl + Oxyma (Low Toxicity) SolventGreen->ReagentEDC

Caption: Decision tree for solvent and reagent selection based on reaction scale.

Validated Experimental Protocols

Protocol A: Discovery-Scale Amide Coupling (Self-Validating System)

Designed for maximum conversion of diverse amines on a <1g scale.

Reagents:

  • 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid: 1.0 equiv (197 mg, 1.0 mmol)

  • Target Amine: 1.1 equiv (1.1 mmol)

  • HATU: 1.1 equiv (418 mg, 1.1 mmol)

  • 2,6-Lutidine: 3.0 equiv (350 µL, 3.0 mmol)

  • Solvent: Anhydrous DMSO (4.0 mL)

Step-by-Step Methodology:

  • Dissolution & Deprotonation: Suspend the benzoic acid derivative (197 mg) in anhydrous DMSO (4.0 mL) in a 20 mL scintillation vial equipped with a magnetic stir bar. Add 2,6-lutidine (350 µL). Causality Note: The suspension will clear into a homogenous solution as the internal salt is broken and the free carboxylate is formed.

  • Activation: Chill the solution to 10°C using a water/ice bath. Add HATU (418 mg) in one portion. Stir for exactly 10 minutes.

    • IPC (In-Process Control): A 5 µL aliquot quenched in MeOH should show >95% conversion to the methyl ester via LC-MS, validating active ester formation.

  • Coupling: Add the target amine (1.1 mmol) dropwise. Remove the cooling bath and allow the reaction to warm to 25°C. Stir for 2 hours.

  • Workup: Pour the mixture into 20 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Process-Scale Biphasic Amide Coupling

Designed for >10g scale, eliminating REACH-restricted solvents and minimizing epimerization/guanylation risks.

Reagents:

  • 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid: 1.0 equiv (19.7 g, 100 mmol)

  • Target Amine: 1.05 equiv (105 mmol)

  • EDC·HCl: 1.1 equiv (21.1 g, 110 mmol)

  • Oxyma Pure: 1.1 equiv (15.6 g, 110 mmol)

  • Solvent: 2-MeTHF (100 mL) and 0.5 M K₂HPO₄ buffer pH 7.5 (100 mL)

Step-by-Step Methodology:

  • Biphasic Setup: In a 500 mL jacketed reactor, add the K₂HPO₄ buffer (100 mL) and 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (19.7 g). Stir until dissolved (the zwitterion is highly soluble in the aqueous buffer).

  • Organic Charge: Add 2-MeTHF (100 mL), followed by the target amine (105 mmol) and Oxyma Pure (15.6 g). Set the jacket temperature to 15°C and stir vigorously (500 rpm) to ensure maximum interfacial surface area.

  • Activation & Coupling: Add EDC·HCl (21.1 g) portion-wise over 30 minutes to the biphasic mixture. Causality Note: EDC·HCl activates the acid at the interface; Oxyma forms the highly reactive, organic-soluble active ester, which immediately reacts with the amine in the 2-MeTHF layer, preventing aqueous hydrolysis.

  • Maturation: Stir for 4 hours at 20°C.

    • IPC: Stop stirring, allow phase separation (takes <2 mins). Sample the upper organic layer for LC-MS to confirm >98% consumption of the amine.

  • Workup: Separate the layers. Wash the organic layer with 1M aqueous NaOH (50 mL) to remove residual Oxyma, then with brine (50 mL). The organic layer can be directly concentrated or crystallized to yield the pure amide, generating zero dipolar aprotic waste.

References

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry, 90(7), 2636-2643. [2],[3],[4]

  • Badland, M., Crook, R., Delayre, B., Fussell, S. J., Gladwell, I., Hawksworth, M., Howard, R. M., Walton, R., & Weisenburger, G. A. (2017). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Tetrahedron Letters, 58(46), 4391-4394. [5],[6]

  • AA Blocks / Chemical Databases. (2025). Compound Properties: 3-((Dimethylamino)methyl)-4-fluorobenzoic acid (CAS: 1344076-62-5). [1]

Sources

Advanced Protecting Group Strategies and Reactivity Profiling for 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5) is a highly versatile, multifunctional building block frequently utilized in medicinal chemistry and drug development[1][2]. The molecule presents a unique synthetic challenge due to its amphoteric nature, possessing both a basic tertiary amine and an acidic carboxylate, which typically exist as a zwitterion in neutral aqueous media. Furthermore, the presence of a fluorine atom para to the electron-withdrawing carboxylic acid renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

For researchers aiming to functionalize this scaffold—either via cross-coupling, SNAr displacement of the fluorine, or amide bond formation—masking the carboxylic acid is a mandatory first step. Without protection, the zwitterionic nature severely limits solubility in organic solvents, and the free carboxylic acid can interfere with nucleophilic reagents or self-condense during coupling reactions.

Physicochemical Profiling

Understanding the physicochemical properties of the starting material is critical for designing an effective protection and extraction strategy.

Table 1: Physicochemical Properties and Reactivity Profile

FeatureProperty / Value (Est.)Synthetic Implication
pKa (Carboxylic Acid) ~4.0 - 4.2Deprotonated at physiological pH; requires protection to prevent unwanted acylation or coupling interference.
pKa (Conjugate Acid of Amine) ~8.5 - 9.0Protonated at neutral pH. Forms zwitterion with the carboxylate, drastically reducing organic solubility.
C4-Fluoro Reactivity Highly ActivatedThe para-carboxylic acid (or ester) strongly activates the C-F bond for SNAr by stabilizing the Meisenheimer intermediate[3][4].
Tertiary Amine Reactivity Nucleophilic / BasicCan act as an internal base. Generally does not require protection, but can be quaternized by strong alkylating agents (e.g., MeI).

Rationale for Protecting Group Selection

When selecting a protecting group for the carboxylic acid in the presence of a tertiary amine and an SNAr-active fluorine, the conditions for both installation and removal must be carefully considered.

  • tert-Butyl Ester (Acid-Labile): The tert-butyl ester is highly recommended. It is stable to the basic conditions required for subsequent SNAr reactions and can be installed under mild conditions using Di-tert-butyl dicarbonate (Boc2O) and 4-Dimethylaminopyridine (DMAP)[5][6]. This avoids the harsh acidic conditions (e.g., isobutylene/H2SO4) that would protonate the tertiary amine and stall the reaction. Deprotection is cleanly achieved using Trifluoroacetic acid (TFA), which simultaneously yields the TFA salt of the dimethylamino group.

  • Benzyl Ester (Hydrogenolysis-Labile): Benzyl esters are an excellent orthogonal choice if the downstream chemistry involves strong acids. Installation via Benzyl bromide (BnBr) and K2CO3 in DMF is highly efficient[7][8]. However, one must carefully control the stoichiometry of BnBr, as the tertiary amine can compete as a nucleophile, leading to unwanted quaternary ammonium salt formation.

Workflow SM 3-[(Dimethylamino)methyl] -4-fluorobenzoic acid Protected tert-Butyl Ester Intermediate SM->Protected Boc2O, DMAP t-BuOH SNAr SNAr Diversification (C4-Fluoro Displacement) Protected->SNAr Nucleophile (NuH) Base, Heat Product Final Functionalized Benzoic Acid SNAr->Product TFA / DCM (Deprotection)

Caption: Divergent synthetic workflow from protection to SNAr diversification and global deprotection.

Experimental Protocols

The following protocols provide a self-validating system for the protection, diversification, and deprotection of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid.

Protocol 1: Synthesis of tert-Butyl 3-[(Dimethylamino)methyl]-4-fluorobenzoate

Mechanism & Causality: Utilizing Boc2O with a catalytic amount of DMAP in tert-butanol/THF is a mild, base-driven esterification. The DMAP acts as a nucleophilic catalyst, attacking the Boc2O to form a highly reactive tert-butoxycarbonylpyridinium intermediate, which then reacts with the carboxylate. The evolution of CO2 drives the reaction forward[6].

Reagents:

  • 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (1.0 eq, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc2O) (2.0 eq, 20 mmol)

  • DMAP (0.2 eq, 2 mmol)

  • tert-Butanol / THF (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Suspend the starting benzoic acid (10 mmol) in 50 mL of a 1:1 mixture of tert-butanol and anhydrous THF under a nitrogen atmosphere.

  • Add DMAP (2 mmol) to the suspension. The mixture may remain heterogeneous due to the zwitterionic nature of the starting material.

  • Add Boc2O (20 mmol) dropwise or in portions at room temperature.

  • Observation Checkpoint: As the reaction proceeds, CO2 gas will evolve (bubbling), and the suspension will gradually clear into a homogeneous solution as the lipophilic tert-butyl ester forms.

  • Stir the reaction at 40 °C for 12 hours. Monitor completion via LC-MS or TLC.

  • Workup: Concentrate the mixture in vacuo to remove THF and tert-butanol. Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) to remove unreacted acid and DMAP, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the tert-butyl ester. Purify via silica gel chromatography if necessary.

Protocol 2: SNAr Diversification at the C4-Fluoro Position

Mechanism & Causality: The C-F bond is typically the strongest single bond in organic chemistry[9]. However, in nucleophilic aromatic substitution, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the cleavage of the C-X bond[3][4]. Fluorine is the most electronegative halogen, making the C4 carbon highly electrophilic. The para-ester group stabilizes the resulting negative charge, making this displacement highly efficient.

Mechanism A Protected Fluorobenzoate (Activated Arene) B Meisenheimer Complex (Negative Charge Stabilized by Ester) A->B + Nu- (Nucleophilic Attack at C4) C Substituted Product (Fluoride Eliminated) B->C - F- (Leaving Group Departure)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4-fluoro position.

Reagents:

  • tert-Butyl 3-[(Dimethylamino)methyl]-4-fluorobenzoate (1.0 eq, 5 mmol)

  • Secondary Amine Nucleophile (e.g., Piperidine or Morpholine) (3.0 eq, 15 mmol)

  • K2CO3 (2.0 eq, 10 mmol)

  • Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Dissolve the protected fluorobenzoate (5 mmol) in 25 mL of anhydrous DMSO.

  • Add K2CO3 (10 mmol) and the secondary amine nucleophile (15 mmol).

  • Heat the reaction mixture to 90–110 °C. The high temperature is required to overcome the activation energy barrier of the SNAr reaction, despite the activating ester group.

  • Stir for 16–24 hours, monitoring by LC-MS. The mass shift will correspond to the loss of fluorine (-19 Da) and the addition of the amine mass.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers extensively with water (3 x 50 mL) and brine (50 mL) to remove DMSO. Dry over Na2SO4, filter, and concentrate.

Protocol 3: Global Deprotection of the tert-Butyl Ester

Mechanism & Causality: The tert-butyl ester is cleaved via an E1-type mechanism under strongly acidic conditions[10]. TFA protonates the ester carbonyl, facilitating the departure of the tert-butyl cation, which subsequently loses a proton to form isobutylene gas. The tertiary amine will be concomitantly protonated to form the TFA salt, increasing water solubility.

Reagents:

  • SNAr Product (tert-Butyl ester) (1.0 eq, 3 mmol)

  • Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Dissolve the ester (3 mmol) in 10 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add 10 mL of TFA dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Workup: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Triturate the resulting crude oil/solid with diethyl ether. The product will precipitate as the TFA salt of the newly functionalized 3-[(Dimethylamino)methyl]-4-substituted-benzoic acid. Filter and dry under high vacuum.

References

1.[1] Echo Chemical. "3-((Dimethylamino)methyl)-4-fluorobenzoic acid". echochemical.com. Available at: 2.[2] Cacheby. "RHAWN 3-((Dimethylamino)methyl)-4-fluorobenzoic acid". cacheby.com. Available at: 3.[9] PubMed / NIH. "ATP-Dependent C-F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen". nih.gov. Available at: 4.[3] Benchchem. "2-Acetyl-4-fluorobenzoic Acid | CAS 1334325-35-7". benchchem.com. Available at: 5.[4] Google Patents. "US20120220537A1 - 9-aminoacridine derivatives, their preparation and uses". google.com. Available at: 6.[10] Google Patents. "CN113943259A - Amino acid derivative, preparation method and application thereof". google.com. Available at: 7.[7] AKJournals. "Synthesis of N-Allyloxycarbonyl 3,5 ...". akjournals.com. Available at: _ 8.[5] ResearchGate. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols". researchgate.net. Available at: 9.[6] LookChem. "Cas 24424-99-5, Di-tert-butyl dicarbonate". lookchem.com. Available at: 10.[8] Benchchem. "Methyl 3-(bromomethyl)benzoate | High-Purity | RUO". benchchem.com. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5) in Dimethyl sulfoxide (DMSO).

Our troubleshooting framework does not just provide steps; it explains the underlying chemical causality to help you adapt these protocols to your specific downstream assays.

Mechanistic Insights: Why Does It Fail to Dissolve?

To solve the solubility issue, we must first understand the molecular behavior of the compound. 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid contains both a basic tertiary amine (dimethylamino group) and an acidic carboxylic acid. In its solid state and in neutral solutions, it exists primarily as a zwitterion (an inner salt where the amine is protonated to


 and the acid is deprotonated to 

).

Zwitterions possess exceptionally high crystal lattice energies due to strong intermolecular electrostatic interactions. While DMSO is a powerful polar aprotic solvent, it acts primarily as a strong hydrogen-bond acceptor but a poor hydrogen-bond donor[1]. Consequently, DMSO cannot effectively solvate the negatively charged carboxylate anion (


) or fully stabilize the zwitterionic network on its own without the presence of a protic co-solvent or a pH shift[2]. To achieve complete dissolution, you must chemically or physically disrupt this zwitterionic lattice.

MechanisticPathway Zwitterion 3-[(Dimethylamino)methyl]- 4-fluorobenzoic acid (Zwitterion) Insoluble High Lattice Energy Poor Solvation Zwitterion->Insoluble Mixed with DMSO Pure DMSO (Polar Aprotic) DMSO->Insoluble Fails to break TFA Add Acid (e.g., TFA) Protonates COO- Insoluble->TFA Pathway A DIPEA Add Base (e.g., DIPEA) Deprotonates NH+ Insoluble->DIPEA Pathway B Cation Cationic Form (Soluble in DMSO) TFA->Cation Disrupts lattice Anion Anionic Form (Soluble in DMSO) DIPEA->Anion Disrupts lattice

Mechanistic pathway of zwitterion disruption for DMSO solubility.

Troubleshooting FAQs

Q1: Why is my 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid forming a cloudy suspension in pure DMSO? A: The cloudiness indicates incomplete dissolution due to the compound's zwitterionic nature. The strong electrostatic forces between the molecules outcompete the solvation energy provided by the aprotic DMSO. The compound remains suspended as micro-crystals.

Q2: How can I chemically modify the solvent environment to achieve complete dissolution? A: You must convert the zwitterion into a canonical (single-charged or neutral) form. By adding 1.0 to 1.2 molar equivalents of a strong organic acid (like Trifluoroacetic acid, TFA) or an organic base (like N,N-Diisopropylethylamine, DIPEA), you force the molecule into either a fully cationic or fully anionic state. These charged, non-zwitterionic states are highly soluble in DMSO.

Q3: I cannot alter the pH due to downstream assay sensitivity (e.g., live-cell assays). What are my physical or co-solvent alternatives? A: If pH adjustment is prohibitive, you must rely on protic solvation. Pre-dissolve the compound in a small volume of a protic solvent (such as 5-10% v/v sterile water or methanol) while applying gentle heat (37°C - 50°C) and sonication. The protic solvent provides the necessary hydrogen-bond donors to solvate the carboxylate group, allowing the DMSO to then stabilize the bulk solution[2].

Quantitative Data Summary

The following table summarizes the expected solubility outcomes based on the chosen disruption mechanism. Choose the method that best aligns with your downstream assay tolerances.

Solvent SystemDisruption MechanismExpected SolubilityDownstream Compatibility
Pure DMSO None (Zwitterion intact)< 1 mg/mL (Suspension)High (Standard vehicle)
DMSO + 1.1 eq TFA Protonation (Cationic form)> 50 mg/mL (Clear)Low pH-tolerant assays
DMSO + 1.1 eq DIPEA Deprotonation (Anionic form)> 50 mg/mL (Clear)High pH-tolerant assays
DMSO + 10%

+ Heat
Protic Solvation~10-20 mg/mL (Clear)Assays tolerating trace water

Experimental Protocols

To ensure a self-validating workflow, follow these step-by-step methodologies. The protocols are designed to confirm dissolution visually before proceeding to sensitive assays.

Protocol A: Acid/Base-Assisted Dissolution (Recommended for Chemical Synthesis & In Vitro Assays)

Causality: Shifting the pH breaks the zwitterionic lattice, drastically lowering the energy barrier for solvation.

  • Weighing: Accurately weigh the desired amount of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid into a clean, dry glass vial.

  • Initial Solvation: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 50 mM). Vortex for 30 seconds. Self-validation: The solution will likely appear cloudy.

  • Titration:

    • For Acidic Assays: Add 1.1 molar equivalents of TFA.

    • For Basic Assays: Add 1.1 molar equivalents of DIPEA or Triethylamine (TEA).

  • Agitation: Vortex the mixture for 1 minute, followed by bath sonication for 5 minutes at room temperature.

  • Verification: Inspect the vial against a light source. The solution should transition from a cloudy suspension to a completely transparent liquid.

Protocol B: Co-Solvent & Thermal Dissolution (Recommended for pH-Sensitive Biological Assays)

Causality: Introducing a protic co-solvent provides the hydrogen-bond donors that DMSO lacks, solvating the anionic moiety of the zwitterion.

  • Weighing: Weigh the compound into a glass vial.

  • Protic Priming: Add HPLC-grade water or Methanol equivalent to 10% of your final target volume. Vortex vigorously to create a slurry.

  • Dilution: Add anhydrous DMSO to reach the final target volume.

  • Thermal Kinetic Energy: Place the vial in a heated sonication bath set to 45°C for 10-15 minutes.

  • Verification: Ensure the solution is clear. Allow it to cool to room temperature and monitor for precipitation before use.

Workflow Start Weigh Compound AddDMSO Add pure DMSO Start->AddDMSO Check Visual Inspection AddDMSO->Check Clear Clear Solution Check->Clear Soluble Cloudy Cloudy Suspension Check->Cloudy Insoluble Success Proceed to Assay Clear->Success Action1 Add 1.1 eq TFA or DIPEA (OR 10% Protic Solvent) Cloudy->Action1 Action2 Vortex & Sonicate (5-10 min) Action1->Action2 Action2->Check Re-evaluate

Step-by-step experimental workflow for troubleshooting DMSO solubility.

References

  • Martín, V.; Colón, A.; Barrientos, C.; León, I. "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules." Pharmaceuticals, 2025, 18(8), 1168. Available at:[Link]

  • Satria, H.; Kuroda, K.; Tsuge, Y.; Ninomiya, K.; Takahashi, K. "Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion." New Journal of Chemistry, 2018. Available at:[Link]

Sources

Technical Support Center: Fluorinated Intermediates Support Hub (FISH)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation of Fluorobenzoic Acids During Heating Ticket ID: FBA-DEC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Fluorinated Intermediates Support Hub. We understand the frustration of seeing your starting material vanish into "fluorobenzene" peaks after a standard reaction.

Fluorobenzoic acids—specifically 2,6-difluorobenzoic acid and its analogs—are notoriously prone to thermal decarboxylation . This is not a random error; it is a predictable consequence of the electronic environment surrounding the carboxyl group. This guide replaces "trial and error" with mechanistic control, providing you with low-temperature protocols and diagnostic tools to preserve your scaffold.

Module 1: The Mechanism (Why is this happening?)

To stop decarboxylation, you must understand what drives it. The reaction is not just "burning" your compound; it is a specific chemical pathway facilitated by the fluorine atoms.

The Ortho-Fluorine Effect

Decarboxylation generally proceeds via a carbanion intermediate .

  • Inductive Withdrawal (-I): Fluorine is highly electronegative. When placed ortho (positions 2 and 6), it pulls electron density away from the ring carbon attached to the carboxyl group.

  • Carbanion Stabilization: When

    
     leaves, a negative charge (carbanion) forms at the ipso position. The electron-withdrawing fluorine atoms stabilize this negative charge, lowering the activation energy for the 
    
    
    
    loss.
  • Steric Relief: In 2,6-disubstituted benzoic acids, the carboxyl group is twisted out of planarity, reducing conjugation and making the C-C bond weaker. Losing

    
     relieves this steric strain.
    
Visualizing the Pathway

DecarboxylationMechanism Start Fluorobenzoic Acid (Ground State) TS Transition State (C-C Bond Lengthening) Start->TS Activation Heat Thermal Energy / Acid Catalysis Heat->TS Inter Aryl Carbanion (Stabilized by F atoms) TS->Inter Loss of CO2 Product Fluorobenzene (Dead End Product) Inter->Product Rapid Protonation Proton Proton Source (H+ from solvent/acid) Proton->Product

Figure 1: The mechanistic pathway of thermal decarboxylation. Note that the "Aryl Carbanion" is the critical intermediate stabilized by ortho-fluorines.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am trying to make an acid chloride using Thionyl Chloride ( ) at reflux, but my yield is <10%. Why?

A: Refluxing thionyl chloride (


) is the primary cause of failure for 2,6-difluorobenzoic acids. The combination of high heat  and highly acidic conditions  (HCl generation) creates the perfect storm for acid-catalyzed protodecarboxylation.
  • Solution: Switch to Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM). This reaction proceeds at

    
     to Room Temperature (RT), avoiding the thermal threshold for decarboxylation. (See Protocol A below).
    
Q2: I see a new triplet peak in my proton NMR around 6.9-7.1 ppm. What is it?

A: This is the diagnostic signature of 1,2,3-trifluorobenzene (or similar defunctionalized arene). The proton that replaced your carboxyl group often appears as a triplet due to coupling with the two adjacent fluorine atoms (


).
  • Action: Stop the reaction immediately. Lower the temperature and check the pH. If using basic conditions, ensure you aren't forming a "naked" carboxylate anion in a polar aprotic solvent (like DMSO) at high heat, which also promotes decarboxylation.

Q3: Can I use HATU or EDC for coupling instead?

A: Yes, and you should. Peptide coupling reagents (HATU, EDC/HOBt) activate the carboxylic acid at room temperature or


. This is the safest method for preserving the C-C bond.
  • Caveat: Ensure your base (DIPEA/TEA) does not cause racemization if you have chiral centers elsewhere, although this is less relevant for the benzoic acid itself.

Module 3: Experimental Protocols

Data: Reagent Selection Matrix
ReagentReaction TempRisk LevelByproductsRecommended For
Thionyl Chloride (

)
Reflux (

)
CRITICAL

,

Simple, non-fluorinated acids only.
Oxalyl Chloride (

)

LOW

,

,

2,6-Difluorobenzoic acids.
HATU / PyBOP

MINIMAL Urea derivativesDirect amide coupling (skip acid chloride).
Protocol A: Low-Temperature Acid Chloride Synthesis

Use this when you absolutely need the acid chloride intermediate.

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Nitrogen/Argon.[1]

  • Solvation: Dissolve 1.0 eq of Fluorobenzoic acid in anhydrous DCM (Dichloromethane). Concentration: ~0.2 M.

  • Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as the Vilsmeier reagent catalyst.

  • Addition: Cool the solution to

    
      (Ice bath). Add 1.2 eq  of Oxalyl Chloride dropwise via syringe. Gas evolution (
    
    
    
    ) will be vigorous.
  • Reaction: Allow to warm to Room Temperature naturally. Stir for 2-3 hours.

    • Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol to check for methyl ester formation).

  • Workup: Evaporate solvent in vacuo at

    
     . Do not  heat the rotovap bath above 30°C. Use the crude acid chloride immediately.
    
Protocol B: Direct Amide Coupling (The "No-Heat" Method)

Use this to avoid acid chloride isolation entirely.

  • Activation: Dissolve 1.0 eq Fluorobenzoic acid and 1.1 eq HATU in anhydrous DMF or DMAc at

    
     .
    
  • Base: Add 2.0 - 3.0 eq DIPEA (Diisopropylethylamine). Stir for 15 minutes at

    
    .
    
  • Coupling: Add 1.0 - 1.2 eq of your amine partner.

  • Completion: Remove ice bath and stir at RT for 4-12 hours.

  • Why this works: The reaction never exceeds

    
    , keeping the molecule far below the activation energy required for decarboxylation.
    

Module 4: Decision Tree for Optimization

Follow this logic flow to determine the safest route for your specific synthesis.

OptimizationTree Start Start: Reacting Fluorobenzoic Acid Q1 Is the Fluorine at Ortho (2,6) position? Start->Q1 Risk HIGH RISK: Decarboxylation Likely Q1->Risk Yes Safe Standard Protocols (SOCl2 ok) Q1->Safe No (meta/para) Q2 Do you need an Acid Chloride? Risk->Q2 Q3 Can you use Coupling Agents? Q2->Q3 No Sol1 USE PROTOCOL A: Oxalyl Chloride @ 0°C Q2->Sol1 Yes Sol2 USE PROTOCOL B: HATU/EDC @ RT Q3->Sol2 Yes Sol3 Consider Mixed Anhydride (Isobutyl chloroformate) Q3->Sol3 No (Steric bulk issues)

Figure 2: Decision matrix for selecting the appropriate activation method based on substitution pattern.

References

  • WolfaBio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids. Retrieved from [Link]

  • Goossen, L. J., et al. (2009). Protodecarboxylation of heteroaromatic carboxylic acids. Organic Letters.

Sources

Technical Support Center: Optimizing HPLC Separation of Amino-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of amino-benzoic acid derivatives. These compounds, pivotal in pharmaceutical and life sciences research, present unique separation challenges due to their amphoteric nature and structural similarities as positional isomers. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical, step-by-step solutions to common chromatographic issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for method development.

Q1: What are the primary challenges in separating amino-benzoic acid isomers (ortho, meta, para)?

A1: The primary challenge lies in their similar physicochemical properties. As positional isomers, they have identical molecular weights and similar polarities, making them difficult to resolve with standard reversed-phase methods. Their amphoteric nature, possessing both a weakly acidic carboxyl group and a weakly basic amino group, means their ionization state—and thus their chromatographic retention—is highly sensitive to the mobile phase pH.[1][2]

Q2: How does mobile phase pH affect the retention of amino-benzoic acids in reversed-phase HPLC?

A2: The mobile phase pH is the most critical parameter for controlling the retention and selectivity of these compounds.[3][4][5] By adjusting the pH relative to the pKa values of the amino and carboxyl groups, you can alter the overall charge and polarity of the molecules.

  • At low pH (e.g., pH < 2.5): The amino group is protonated (-NH3+) and the carboxyl group is non-ionized (-COOH). The molecule is positively charged and generally less retained on a C18 column.[6]

  • At mid-range pH (e.g., pH 3-5): A zwitterionic form can exist, alongside neutral, cationic, and anionic species. The separation in this range can be complex and sensitive to small pH changes.[7][8]

  • At high pH (e.g., pH > 5): The carboxyl group is deprotonated (-COO-) and the amino group is neutral (-NH2). The molecule is negatively charged and, being more polar, will elute earlier.

For reproducible results, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa values.[9][10] This ensures a single ionic form predominates, leading to stable retention times and better peak shapes.

Q3: What type of HPLC column is best suited for separating amino-benzoic acid derivatives?

A3: While a standard C18 column can be used, achieving baseline separation of isomers often requires a stationary phase that offers alternative selectivity mechanisms.[11]

  • Phenyl Phases: These columns provide π-π interactions with the aromatic ring of the analytes, offering a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[12][13][14] This is often effective for resolving positional isomers.[15]

  • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) can help to shield residual silanol groups on the silica surface, reducing peak tailing for basic compounds.[16] They also offer different selectivity for polar analytes.

  • Mixed-Mode Phases: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for ionic and polar compounds like amino-benzoic acids.[2][12]

Troubleshooting Guide

This guide provides a systematic, question-and-answer approach to diagnosing and resolving common HPLC problems encountered during the analysis of amino-benzoic acid derivatives.

Problem Area 1: Poor Resolution or Co-elution

Q: My amino-benzoic acid isomers are co-eluting or have very poor resolution (Rs < 1.5). What is the first parameter I should investigate?

A: The first and most impactful parameter to investigate is the mobile phase pH . The ionization state of your analytes is the dominant factor in their retention on a reversed-phase column.[5] A small change in pH can dramatically alter selectivity.[8]

Step-by-Step Solution:

  • Review Analyte pKa: Understand the pKa values for the carboxyl and amino groups of your specific derivatives.

  • Systematic pH Adjustment: Prepare a series of mobile phases with the pH adjusted in 0.2-0.5 unit increments, starting from a pH at least 2 units below the lowest pKa or 2 units above the highest pKa.[10]

  • Analyze Results: Run your standard at each pH and observe the change in retention time and, critically, the selectivity (the spacing between the peaks). Often, an optimal pH window will emerge where resolution is maximized.

Q: I've optimized the pH, but the resolution is still not adequate. What's my next step?

A: If pH optimization is insufficient, the next step is to modify the mobile phase organic solvent composition or change the column chemistry .

Step-by-Step Solution:

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and can alter selectivity between closely eluting compounds.[3][17]

  • Optimize Gradient Slope (for gradient methods): A shallower gradient decreases the rate of change in the mobile phase strength, which can increase the separation between peaks.[11][18]

  • Change Column Selectivity: If mobile phase adjustments fail, your current stationary phase may not be suitable. Switch to a column with a different retention mechanism. For aromatic isomers, a Phenyl column is an excellent choice to introduce π-π interactions, which can significantly improve resolution.[12][13][15]

Problem Area 2: Asymmetric Peaks (Tailing or Fronting)

Q: My peaks, particularly for the amino-benzoic acids, are showing significant tailing (Tailing Factor > 2). What are the likely causes?

A: Peak tailing is a common issue and is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like amino acids.[16][19][20]

Probable Causes & Solutions:

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the column can interact strongly with the basic amino group of your analyte, causing tailing.[19][20]

    • Solution: Lower the mobile phase pH to around 2.5-3.0.[6][19] At this pH, most silanol groups are protonated (non-ionized), minimizing these secondary interactions.[20]

  • Cause 2: Inadequate Buffer Capacity: If the mobile phase buffer is too weak, the pH within the sample band can differ from the bulk mobile phase, leading to peak distortion.

    • Solution: Ensure your buffer concentration is sufficient, typically between 25-50 mM for UV methods.[9]

  • Cause 3: Column Contamination or Degradation: Accumulation of strongly retained sample components or a void at the column inlet can cause peak tailing.[21]

    • Solution: First, flush the column with a strong solvent. If this fails, try reversing the column (disconnect from the detector) and flushing. If the problem persists, the column may need to be replaced.[9]

Q: My peaks are fronting. What does this indicate?

A: Peak fronting is less common than tailing but typically points to sample overload or poor sample solubility .[19][22]

  • Solution (Overload): Reduce the concentration of your sample or decrease the injection volume.[9][23]

  • Solution (Solubility): Ensure your sample is fully dissolved in a solvent that is weaker than or identical to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[22]

Problem Area 3: Unstable or Drifting Retention Times

Q: My retention times are drifting to shorter or longer times over a sequence of injections. How do I troubleshoot this?

A: Retention time drift is a sign that the system or column is not properly equilibrated or that the mobile phase composition is changing.[24]

Troubleshooting Flow:

  • Check for Leaks: A very small, often invisible leak can cause fluctuations in pump pressure and lead to drifting retention times.[25][26] Look for salt deposits around fittings.

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase.[24] For buffered mobile phases or those with ion-pairing reagents, this can take a significant amount of time (20-30 column volumes or more).

  • Verify Mobile Phase Preparation:

    • Composition Change: If using volatile components (like TFA) or if the solvent reservoirs are not well-sealed, the mobile phase composition can change over time due to evaporation.[25] Prepare fresh mobile phase daily.

    • Degassing: Ensure the mobile phase is adequately degassed. Dissolved air can form bubbles in the pump, leading to inconsistent flow rates.[27]

  • Check for Temperature Fluctuations: The column temperature should be stable. Use a column oven to maintain a constant temperature, as changes can affect mobile phase viscosity and retention times.[27][28]

Data & Diagrams

Analyte Properties

A fundamental understanding of the analyte's properties is crucial for method development.

CompoundPositionpKa (-COOH)pKa (-NH3+)
2-Aminobenzoic Acidortho~4.78~2.1
3-Aminobenzoic Acidmeta~4.55~3.1
4-Aminobenzoic Acidpara~4.85~2.38
Note: pKa values are approximate and can vary slightly based on the literature source.[29][30]
Diagrams

Diagram 1: Effect of pH on Analyte Ionization This diagram illustrates how the charge of a representative amino-benzoic acid molecule changes with mobile phase pH, directly impacting its interaction with a reversed-phase column.

G cluster_0 Low pH (< pKa1) cluster_1 Mid pH (pKa1 < pH < pKa2) cluster_2 High pH (> pKa2) Low_pH Analyte is Cationic (-COOH, -NH3+) Least Retained Mid_pH Zwitterionic/Neutral Mix (-COO-, -NH3+ / -COOH, -NH2) Intermediate Retention Low_pH->Mid_pH Increase pH High_pH Analyte is Anionic (-COO-, -NH2) More Polar, Less Retained Mid_pH->High_pH Increase pH

Caption: Impact of mobile phase pH on the ionization state of amino-benzoic acid.

Diagram 2: Troubleshooting Workflow for Poor Resolution This decision tree provides a logical workflow for addressing inadequate separation between analyte peaks.

G start Problem: Poor Resolution (Rs < 1.5) check_pH Is mobile phase pH optimized? start->check_pH adjust_pH Adjust pH to be >2 units from analyte pKa values. Re-evaluate. check_pH->adjust_pH No check_organic Is organic modifier optimized? check_pH->check_organic Yes adjust_pH->check_pH switch_organic Switch from ACN to MeOH (or vice versa). Re-evaluate. check_organic->switch_organic No check_gradient Is the gradient slope optimized? check_organic->check_gradient Yes switch_organic->check_organic adjust_gradient Decrease gradient slope (make it shallower). Re-evaluate. check_gradient->adjust_gradient No change_column Change column to one with alternative selectivity (e.g., Phenyl-phase). check_gradient->change_column Yes adjust_gradient->check_gradient

Caption: A systematic approach to troubleshooting poor peak resolution.

Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is performing adequately before running any samples. This is a crucial first step in any troubleshooting process.[31][32]

Procedure:

  • Prepare a standard solution containing all amino-benzoic acid isomers of interest at a known concentration.

  • Equilibrate the HPLC system with the intended mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform five or six replicate injections of the SST standard.[31]

  • Calculate the following parameters and check against pre-defined acceptance criteria (typical values shown).[32][33]

    • Resolution (Rs): Must be > 2.0 between the critical peak pair.[31][34]

    • Tailing Factor (Tf): Should be ≤ 2.0 for all peaks.[33][34]

    • Repeatability (%RSD): The Relative Standard Deviation for peak area and retention time should be ≤ 2.0%.[34][35]

    • Theoretical Plates (N): Should meet a minimum efficiency requirement (e.g., > 2000).

  • If all SST parameters pass, the system is ready for analysis. If any parameter fails, the instrument itself must be investigated before troubleshooting the method.[34]

Protocol 2: Mobile Phase Preparation for pH Control

Objective: To prepare a buffered mobile phase accurately and reproducibly.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)

  • Buffer salt (e.g., Potassium Phosphate, Ammonium Acetate)

  • Acid/Base for pH adjustment (e.g., Phosphoric Acid, Ammonium Hydroxide)

  • Calibrated pH meter

Procedure:

  • Weigh the appropriate amount of buffer salt to achieve the target molarity (e.g., 25 mM) in the final aqueous volume.

  • Dissolve the salt in ~90% of the final volume of HPLC-grade water.

  • Place the solution on a magnetic stirrer and use a calibrated pH meter to monitor the pH.

  • Slowly add the acid or base dropwise until the target pH is reached.

  • Transfer the solution to a volumetric flask and add water to the final volume.

  • Crucially, perform the aqueous/organic mixing step last. For a 50:50 mobile phase, mix 500 mL of the prepared aqueous buffer with 500 mL of the organic solvent.

  • Filter the final mobile phase through a 0.22 or 0.45 µm filter to remove particulates and degas thoroughly before use.

References

  • Hawach, "Troubleshooting HPLC Column Retention Time Drift," Hawach, 15 October 2025. [Link]

  • Phenomenex, "How to Reduce Peak Tailing in HPLC?," Phenomenex, 09 June 2025. [Link]

  • Pharmaceutical Updates, "System suitability in HPLC Analysis," Pharmaceutical Updates, 03 May 2021. [Link]

  • Pharmaguideline, "System Suitability in HPLC Analysis," Pharmaguideline.[Link]

  • Assay Operations, "System Suitability Test in HPLC – Key Parameters Explained," assayprism.com.[Link]

  • LCGC, "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach," LCGC, 18 August 2020. [Link]

  • Shimadzu UK Limited, "HPLC Troubleshooting - Tailing Peaks," Zendesk, 26 August 2022. [Link]

  • Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?," Chrom Tech, Inc., 28 October 2025. [Link]

  • Element Lab Solutions, "Peak Tailing in HPLC," Element Lab Solutions.[Link]

  • Tips & Suggestions, "System suitability Requirements for a USP HPLC Method," Tips & Suggestions, 03 November 2025. [Link]

  • Linklab, "HPLC Column Selection Guide," Linklab.[Link]

  • YouTube, "HPLC system suitability parameters | Tailing factor | Theoretical plates | resolution," YouTube, 02 June 2024. [Link]

  • Element Lab Solutions, "Causes of Retention Time Drift in HPLC," Element Lab Solutions.[Link]

  • MicroSolv Technology Corporation, "HPLC Retention Time Shift Troubleshooting - Tips and Suggestions," MicroSolv Technology Corporation, 27 January 2026. [Link]

  • LCGC, "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks," LCGC, 15 April 2022. [Link]

  • Oxford Academic, "Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC," Journal of Chromatographic Science, 01 May 2007. [Link]

  • Phenomenex, "HPLC Column Selection Guide," Phenomenex.[Link]

  • LCGC International, "HPLC Column Selection," LCGC International, 11 November 2020. [Link]

  • Separation Science, "Why Your HPLC Baseline Drifts—And How to Stop It," Separation Science, 05 November 2024. [Link]

  • GL Sciences, "HPLC Columns & LC Columns | Types, How to Choose, Compare," GL Sciences.[Link]

  • SIELC Technologies, "HPLC Separation of Isomers of Aminobenzoic Acid," SIELC Technologies.[Link]

  • NIST, "Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino," NIST.[Link]

  • LinkedIn, "Troubleshooting and Performance Improvement for HPLC," LinkedIn, 28 May 2024. [Link]

  • Chemistry Stack Exchange, "In aminobenzoic acid, do we have three different pKa's?," Chemistry Stack Exchange, 17 April 2013. [Link]

  • Phenomenex, "Mobile Phase Optimization: A Critical Factor in HPLC," Phenomenex, 06 June 2025. [Link]

  • Moravek, "Exploring the Role of pH in HPLC Separation," Moravek, 03 December 2024. [Link]

  • Fiveable, "P-Aminobenzoic Acid Definition," Fiveable, 15 August 2025. [Link]

  • YouTube, "Troubleshooting Poor Peak Shape and Resolution in HPLC," YouTube, 14 October 2024. [Link]

  • R&D Chemicals, "p-Aminobenzoic Acid," R&D Chemicals.[Link]

  • Medikamenter Quality Services, "Common Issues in HPLC Analysis," Medikamenter Quality Services, 25 July 2025. [Link]

  • PMC, "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics," PMC, 19 January 2023. [Link]

  • MTC USA, "Isomers and Recommended HPLC Columns for Effective Separation," MTC USA, 19 June 2025. [Link]

  • AnalyteGuru, "Real Solutions to Improve Your HPLC Peak Resolution," AnalyteGuru, 09 August 2023. [Link]

  • Agilent, "Control pH During Method Development for Better Chromatography," Agilent.[Link]

  • alwsci, "Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It," alwsci, 18 November 2025. [Link]

  • Rhenium Group, "Review on Common Observed HPLC Troubleshooting Problems," Rhenium Group.[Link]

  • Pharma Growth Hub, "pH, pKa, and Retention," Pharma Growth Hub, 30 October 2023. [Link]

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  • Universal Lab Blog, "The 10 Most Common HPLC Problems and Solutions!," Universal Lab Blog, 31 July 2024. [Link]

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Troubleshooting amide bond formation with sterically hindered acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we recognize that amide bond formation—while foundational to drug discovery and peptide synthesis—becomes a formidable challenge when dealing with sterically hindered substrates (e.g.,


-dialkyl amino acids like Aib, pivalic acid derivatives, or 

-methyl amines).

This guide is designed to move beyond standard protocols, providing you with the mechanistic causality, quantitative data, and self-validating workflows required to troubleshoot and conquer extreme steric congestion in your coupling reactions.

Diagnostic Workflow for Hindered Couplings

Before altering your reaction conditions, use the following diagnostic logic to identify the optimal activation strategy for your specific steric environment.

TroubleshootingWorkflow Start Sterically Hindered Amide Coupling Issue Standard Standard Reagents Failed (EDC, DCC, HBTU) Start->Standard Step1 Switch to Highly Active Uronium Salts (HATU, COMU) Standard->Step1 Decision1 Did the coupling succeed? Step1->Decision1 Success1 Optimize Yield (Concentration, Base) Decision1->Success1 Yes Step2 Severe Steric Hindrance (e.g., Aib, Pivalic Acid) Decision1->Step2 No / Low Yield Step3 Generate Acyl Fluoride in situ (BTFFH or TFFH) Step2->Step3 Decision2 Epimerization Observed? Step3->Decision2 FixEpi Switch Base (TMP instead of DIPEA) & Lower Temperature Decision2->FixEpi Yes Success2 Product Isolated Decision2->Success2 No FixEpi->Success2

Fig 1. Diagnostic workflow for troubleshooting sterically hindered amide bond formations.

Mechanistic Deep Dive: Frequently Asked Questions

Q1: Why do standard carbodiimide protocols (EDC/HOBt or HBTU) fail with my hindered substrates? A: The failure is a matter of competing reaction kinetics. Standard reagents convert the carboxylic acid into an OBt (benzotriazole) active ester. When the incoming amine is sterically hindered, the transition state for the nucleophilic attack is highly congested, drastically raising the activation energy and slowing the reaction[1]. Because the desired coupling is slow, the active ester sits in solution and falls victim to side reactions. It will either hydrolyze back to the starting material or undergo an irreversible intramolecular


-to-

acyl shift to form an unreactive

-acylurea dead-end product[2].

Q2: I am trying to couple an


-aminoisobutyric acid (Aib) derivative. What is the most reliable activation strategy? 
A:  For extreme steric hindrance, 3 are the ultimate solution. The C-F bond is highly polarized, making the carbonyl carbon extremely electrophilic. Crucially, the fluorine atom has a van der Waals radius (1.47 Å) nearly identical to oxygen (1.52 Å), meaning it does not introduce the massive steric bulk associated with OBt or OAt esters[4]. This allows the hindered amine to physically reach the electrophilic center[5]. Furthermore, unlike acid chlorides, acid fluorides are remarkably stable to hydrolysis, preserving your activated intermediate during the slow coupling process[6].

Q3: How can I minimize epimerization during these extended, slow coupling reactions? A: Epimerization in hindered couplings primarily occurs via the formation of an oxazolone intermediate, which easily loses its


-proton to become achiral[7]. To prevent this, you must manipulate the base and the leaving group:
  • Change the Base: Switch from standard DIPEA to 2,4,6-trimethylpyridine (TMP, collidine). TMP is sterically hindered enough to act as an acid scavenger without being nucleophilic enough to accelerate oxazolone formation[8].

  • Upgrade the Leaving Group: Use 9 or COMU instead of HBTU. HATU generates an OAt ester; the adjacent pyridine nitrogen in the HOAt ring provides anchimeric assistance (hydrogen bonding to the incoming amine), drastically accelerating the desired coupling rate so it outcompetes the oxazolone racemization pathway[9].

Reagent Performance & Quantitative Data

When selecting a coupling reagent for a hindered substrate, balance activation speed against epimerization risk and byproduct toxicity.

Coupling ReagentActive IntermediateActivation Time (Hindered Acid)Epimerization RiskPrimary ByproductBest Application
HBTU OBt Ester> 4 hoursHighTetramethylureaRoutine, unhindered couplings
HATU OAt Ester1 - 2 hoursModerateTetramethylureaModerately hindered, fast couplings[9]
COMU Oxyma Ester30 - 60 minsLowMorpholine derivativeEpimerization-prone substrates[9]
TFFH Acyl Fluoride1 - 2 hoursLowTetramethylurea (Toxic)Extreme hindrance (e.g., Aib)[3]
BTFFH Acyl Fluoride1 - 2 hoursLowBis(tetramethylene)ureaExtreme hindrance, safer scale-up[10]

Self-Validating Experimental Protocols

Protocol A: In Situ Acyl Fluoride Generation via BTFFH

Use this protocol for extreme steric hindrance (e.g., coupling to an


-quaternary carbon). BTFFH is preferred over TFFH as it avoids the generation of highly toxic tetramethylurea[10].

1. Activation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in dry DCM (0.1 - 0.2 M). Add DIPEA (2.5 eq), followed by BTFFH (1.2 eq). 2. System Validation (Critical): Do not add the amine immediately. Stir the mixture at room temperature. Take a 10


L aliquot after 30 minutes and analyze via FT-IR. Proceed only when you observe a strong, distinct carbonyl fluoride stretch at ~1842 cm⁻¹ [3]. For highly hindered acids like Aib, complete conversion to the acid fluoride may take 1 to 2 hours[3].
3. Coupling:  Once the IR peak is maximized (indicating 100% active ester formation), add the hindered amine (1.1 - 1.5 eq).
4. Monitoring:  Stir at room temperature for 12–24 hours. Monitor the disappearance of the 1842 cm⁻¹ band to confirm the consumption of the acyl fluoride[7].
5. Workup:  Wash the organic layer sequentially with 5% HCl, 10% NaHCO₃, and brine. The bis(tetramethylene)urea byproduct is highly water-soluble and will partition into the aqueous phase.
Protocol B: High-Efficiency Coupling via COMU

Use this protocol for moderately hindered substrates that are highly prone to epimerization.

1. Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in dry DMF to achieve a concentration of 0.2 M. 2. Base Addition: Cool the solution to 0 °C. Add TMP (2,4,6-collidine) (2.0 eq). Note: TMP is used instead of DIPEA to suppress oxazolone formation. 3. Activation & Validation: Add COMU (1.05 eq). Validation: The reaction mixture will rapidly undergo a distinct color change (typically turning yellow/orange) indicating the release of the Oxyma leaving group and the formation of the active ester. Verify complete activation via LC-MS (look for the mass of the Oxyma-ester intermediate). 4. Coupling: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. 5. Workup: Quench with water, extract with EtOAc, and wash with saturated aqueous CuSO₄ to remove the TMP base.

Mechanistic Pathway: Acyl Fluoride Activation

Mechanism Acid Hindered Carboxylic Acid BTFFH BTFFH + Base (Activation) Acid->BTFFH AcylFluoride Acyl Fluoride Intermediate (Small steric profile, highly reactive) BTFFH->AcylFluoride Amine Hindered Amine (Nucleophilic Attack) AcylFluoride->Amine SideReaction Oxazolone Formation (Epimerization Pathway) AcylFluoride->SideReaction Slowed by Fluoride Amide Target Amide Bond Amine->Amide Fast

Fig 2. Mechanistic pathway of in situ acyl fluoride generation and hindered amine coupling.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 4

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).5

  • Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis. Synlett / Luxembourg Bio Technologies. 3

  • Amide bond formation by using amino acid fluorides. Semantic Scholar / ARKIVOC. 6

  • (PDF) Amide bond formation using amino acid fluorides. ResearchGate. 7

  • A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. Benchchem.10

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Rel

    
    -Aminoisobutyric Acid (Aib) Residue. PMC - NIH. 8
    
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.9

  • The Synthesis of Sterically Hindered Amides. Chimia. 1

Sources

Recrystallization solvents for 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5).

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this molecule. Because this compound features both a basic tertiary amine and an acidic carboxylic acid, it exists primarily as a zwitterion at neutral pH. This dual nature dictates its solubility profile, making standard organic recrystallization protocols ineffective.

Below, you will find targeted troubleshooting guides, empirical data tables, and self-validating experimental protocols designed to ensure high-purity recovery.

Troubleshooting Guides & FAQs

Q1: During cooling, my compound separates as a cloudy oil or emulsion at the bottom of the flask instead of forming crystals. How do I fix this? Analysis: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This occurs when the supersaturation of the solution is achieved at a temperature that is higher than the melting point of the solute in that specific solvent system, or when solute integration into the crystal lattice is kinetically hindered [1]. Impurities often preferentially partition into these oil droplets, ruining the purification [2]. Solution:

  • Thermodynamic adjustment: Switch to a solvent system where the compound has a higher solubility at lower temperatures, reducing the cloud point temperature.

  • Kinetic adjustment: Lower your cooling ramp rate (e.g., 0.2°C/min).

  • Seeding: Introduce pure seed crystals just above the temperature where oiling out historically occurs. This bypasses the energy barrier for primary nucleation, forcing solid crystal growth before the liquid phase can separate [1].

Q2: I am using standard methanol/water recrystallization, but my recovery yields are consistently below 40%. Why is the solubility so high even at 0°C? Analysis: You are likely ignoring the compound's isoelectric point (pI). The tertiary amine has an approximate pKa of 9.0, and the fluorine-substituted benzoic acid has a pKa of roughly 3.8. The pI is the average of these values (~pH 6.4). If your water/methanol mixture deviates from this pH, the compound becomes ionized (either protonated or deprotonated), drastically increasing its hydration energy and solubility. Solution: You must perform a pH-shift crystallization . By actively adjusting the aqueous solvent to the exact pI, you force the molecule into its neutral zwitterionic state, which possesses the lowest possible solubility in polar protic solvents.

Q3: My crude NMR shows significant inorganic salt contamination. Which recrystallization method removes salts best? Analysis: Inorganic salts (like NaCl or byproduct halides from the amination step) co-precipitate easily in purely aqueous systems. Solution: Utilize an Anti-Solvent Crystallization approach. Dissolve the crude in a minimum amount of water, then use an alcohol like Isopropanol (IPA) as an anti-solvent. Inorganic salts are highly insoluble in IPA, so you can reverse the protocol: dissolve the crude in acidic water, filter out insoluble organics, then precipitate the zwitterion using IPA while the salts remain dissolved in the aqueous phase, or vice versa depending on the specific salt [3].

Solvent System Selection Data

The following table summarizes the quantitative and qualitative data for selecting the appropriate recrystallization system based on your crude impurity profile.

Solvent SystemPrimary MechanismDielectric Constant (ε)Best For Removing...Expected Yield
Water (pH 6.4) Isoelectric (pI) Precipitation~80.1Highly lipophilic organic impurities> 85%
Water / Isopropanol Anti-Solvent Precipitation~80.1 / 19.9Inorganic salts, polar byproducts75 - 80%
Methanol / Acetone Polarity Gradient32.7 / 20.7Mixed organic impurities< 60% (Prone to LLPS)

Experimental Protocols

Every protocol below is designed as a self-validating system. Visual cues (such as complete dissolution at extreme pH and sudden opacity at the pI) will confirm that the chemical mechanics are functioning correctly at each step.

Protocol A: Isoelectric Point (pI) Precipitation (Aqueous)

Use this protocol when the primary contaminants are unreacted starting materials or lipophilic organic byproducts.

  • Suspension: Suspend 1.0 g of crude 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid in 10 mL of deionized water in a 50 mL Erlenmeyer flask.

  • Acidic Dissolution: Add 1M HCl dropwise while stirring until the pH reaches ~2.0. Self-Validation: The zwitterion will fully protonate into a highly soluble cationic salt. The solution should become completely transparent.

  • Filtration: If any solid remains (these are lipophilic, non-basic impurities), perform a gravity filtration to remove them. Retain the clear filtrate.

  • pI Shift: Place the filtrate in a water bath at 40°C. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.4.

  • Nucleation: Remove from the heat. Self-Validation: The solution will become turbid as the neutral zwitterions form and aggregate.

  • Maturation: Cool the flask slowly to room temperature over 1 hour, then transfer to an ice bath (0-5°C) for 2 hours to maximize lattice formation.

  • Isolation: Vacuum filter the resulting white crystals. Wash with 2 mL of ice-cold DI water, followed by 2 mL of cold acetone to aid drying. Dry under vacuum at 45°C overnight.

Protocol B: Anti-Solvent Crystallization (Water / Isopropanol)

Use this protocol when the crude material contains high levels of inorganic salts.

  • Dissolution: Dissolve 1.0 g of the crude compound in the absolute minimum amount of boiling DI water (approx. 85°C).

  • Anti-Solvent Addition: While maintaining the temperature at 85°C, begin adding hot Isopropanol (IPA) dropwise via an addition funnel.

  • Cloud Point Targeting: Continue adding IPA until the solution just turns persistently cloudy (the "cloud point").

  • Clarification: Add exactly 1-2 drops of hot DI water until the solution becomes perfectly clear again. This sets the system exactly at the edge of the metastable zone.

  • Controlled Cooling: Turn off the heating mantle and allow the system to cool to room temperature undisturbed. Do not agitate, as premature agitation can induce oiling out (LLPS).

  • Isolation: Once crystals have formed at room temperature, chill in an ice bath for 30 minutes. Filter and wash the filter cake with 5 mL of ice-cold IPA.

Process Decision Workflow

Below is the logical workflow for selecting the correct recrystallization pathway based on the analytical profile of your crude material.

G Start Crude 3-[(Dimethylamino)methyl] -4-fluorobenzoic acid Impurity Primary Impurity Type? Start->Impurity Inorganic Inorganic Salts Impurity->Inorganic High Ash Content Organic Organic Byproducts Impurity->Organic LC-MS shows organics ProtocolB Protocol B: Anti-Solvent (Water/IPA) Inorganic->ProtocolB ProtocolA Protocol A: pI Precipitation (Aqueous) Organic->ProtocolA Oiling Oiling Out (LLPS)? ProtocolA->Oiling If Emulsion Forms ProtocolB->Oiling If Emulsion Forms Seed Apply Seed Crystals & Reduce Cooling Rate Oiling->Seed Resolve Emulsion

Decision tree for selecting the optimal zwitterion purification strategy.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." AutoChem Applications. Available at:[Link]

  • Nichols, L. "3.6F: Troubleshooting Crystallization." Chemistry LibreTexts, Organic Chemistry Lab Techniques. Available at:[Link]

  • Nemtsov, I., & Mastai, Y. "Effect of solvents on the growth morphology of DL-alanine crystals." ResearchGate (Journal of Crystal Growth). Available at:[Link]

Technical Support Center: Stability & Handling of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the stability profile of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid , a bifunctional intermediate often used in medicinal chemistry.

Users frequently encounter issues not because the molecule is inherently unstable, but because its zwitterionic nature leads to unpredictable solubility and "false" degradation signals (precipitation) at neutral pH.

PropertyValue / CharacteristicImplication for Stability
Structure Benzoic acid core with ortho-fluorine and meta-benzylic amine.Dual functionality (Acid + Base).
Acidic pKa

(Benzoic acid)
Ionized (

) at pH > 4.5.
Basic pKa

(Tertiary amine)
Protonated (

) at pH < 8.5.
Isoelectric Point (pI)

Critical Risk: Minimum solubility occurs here.
Redox Potential Susceptible to N-oxidation.Air-sensitive in solution over long periods.

Troubleshooting Guide: Solubility & Precipitation

Issue: "My compound precipitated out of the buffer at pH 7.4." Diagnosis: You have likely hit the Isoelectric Trap .

The Mechanism

At neutral pH (approx.[1] 7.0), this molecule exists primarily as a zwitterion : the carboxylic acid is deprotonated (negative), and the tertiary amine is protonated (positive). While zwitterions are polar, the net charge is zero, which maximizes crystal lattice energy and minimizes solvation, leading to precipitation.

Corrective Protocol: The "pH Swing" Method

To maintain stability in solution, you must force the molecule into a net-charged state.

  • Acidic Stabilization (Net Positive):

    • Target pH: < 3.0

    • Solvent System: 0.1% Formic Acid or 0.1% TFA in water.

    • Result: The amine is protonated (

      
      ), and the acid is protonated (
      
      
      ). The molecule acts as a cation salt. High solubility.
  • Basic Stabilization (Net Negative):

    • Target pH: > 10.0

    • Solvent System: 10 mM Ammonium Hydroxide or Carbonate buffer.

    • Result: The amine is deprotonated (

      
      ), and the acid is ionized (
      
      
      ). The molecule acts as an anion salt. High solubility.
  • Co-Solvent Rescue (Neutral pH):

    • If you must work at pH 7.4 (e.g., biological assay), pre-dissolve in DMSO (up to 100 mM stock) before diluting into the buffer. Keep final DMSO concentration > 1-2% to suppress zwitterionic aggregation.

Chemical Stability: Degradation Pathways

Issue: "I see a new peak at [M+16] in my LC-MS after 48 hours." Diagnosis: N-Oxidation of the benzylic amine.

Degradation Logic

While the fluorobenzoic acid core is robust, the (dimethylamino)methyl group is a tertiary benzylic amine. In the presence of dissolved oxygen and light, it can undergo oxidation to form the N-oxide.

  • Primary Degradant: N-oxide derivative (+16 Da mass shift).

  • Secondary Degradant (Rare): Oxidative deamination (loss of the amine group) if exposed to strong radical initiators or metabolic enzymes.

Visualizing the Pathway

GStartParent Compound(Solution)NOxideN-Oxide Impurity(+16 Da)Start->NOxideSlow Oxidation(Days/Weeks)PrecipPrecipitation(Isoelectric Point)Start->PrecippH 6.5 - 7.5(Physical Instability)OxygenDissolved O2+ Light/Trace MetalsOxygen->NOxide

Caption: Figure 1. Primary instability pathways. Chemical oxidation leads to N-oxides, while pH mismanagement leads to physical precipitation.

Prevention Protocol
  • Degas Buffers: Helium sparge or vacuum filter buffers to remove dissolved oxygen.

  • Amber Glass: Store solutions in amber vials to prevent photo-initiated radical formation on the benzylic carbon.

  • Low Temperature: Store stock solutions at -20°C or -80°C. Never store at 4°C for >1 week, as oxygen solubility increases in cold water while reaction rates remain non-zero.

Analytical Troubleshooting (HPLC/LC-MS)

Issue: "The peak is tailing severely, and retention time shifts." Diagnosis: Silanol interactions with the tertiary amine.

Root Cause

The dimethylamino group is basic. It interacts strongly with residual silanol groups (

Optimization Table
ParameterRecommendationWhy?
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) TFA pairs strongly with the amine, masking the positive charge and preventing silanol interaction.
Alternative Modifier 10-20 mM Ammonium Formate (pH 3) Good for MS sensitivity (TFA suppresses ionization). Keeps silanols protonated (neutral).
Column Choice C18 with "End-capping" or "Embedded Polar Group" These columns have chemically blocked silanols to prevent amine dragging.
Wavelength 254 nm The fluorobenzoic acid chromophore is distinct here. Avoid 210 nm if using DMSO (solvent cutoff noise).

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cellular assay (pH 7.4) for 24 hours? A: Yes, but stability is time-dependent.

  • Risk: Precipitation is the main threat at this pH.

  • Fix: Ensure the final concentration is below the solubility limit (likely < 100 µM in aqueous buffer). Perform a visual check for turbidity immediately after dilution.

Q: Is the fluorine atom stable? Will it hydrolyze? A: The fluorine is attached to the aromatic ring (aryl fluoride). It is chemically inert under standard storage and assay conditions. It will not hydrolyze to a phenol unless subjected to extreme conditions (e.g., boiling strong base or specific enzymatic defluorination).

Q: How do I re-dissolve the compound if it precipitates? A: Do not heat it excessively. Add a small volume of 1M HCl (to protonate the amine) or 1M NaOH (to ionize the acid), vortex, and then re-adjust the pH carefully or dilute immediately.

Validated Stability Protocol (User Self-Test)

If you are developing a formulation, perform this 3-Point Stress Test to validate your specific conditions:

  • Prepare 1 mM Stock: Dissolve in DMSO.

  • Dilute to 50 µM: Into your specific assay buffer.

  • Split into 3 Vials:

    • Vial A: Control (Freeze at -80°C immediately).

    • Vial B: Benchtop (Ambient light/temp, 24 hours).

    • Vial C: Stress (40°C, 24 hours).

  • Analyze: Run HPLC.

    • If Peak Area (B) < 98% of (A): You have oxidative instability . Add antioxidants (Ascorbic acid) or degas.

    • If Peak Area (B) is missing but no new peaks appear: You have precipitation . Add solubilizers (Cyclodextrin or more DMSO).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003). Defines standard stress testing protocols (Oxidation, Photostability, Hydrolysis).

  • PubChem. Compound Summary: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid.[3] National Library of Medicine. (Accessed 2026).[4] Provides structural data and predicted physicochemical properties.[3][5]

  • Royal Society of Chemistry. Degradation of benzylamines during chlorination. (General reactivity of dimethylbenzylamine derivatives).

  • BenchChem. Physical properties of Fluorobenzoic acid derivatives. (Solubility profiles of fluorinated aromatic acids).

Validation & Comparative

Mass Spectrometry Analysis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized building blocks, the analytical characterization of these intermediates becomes critical. 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (CAS: 1344076-62-5) is a versatile synthetic intermediate featuring a unique combination of a carboxylic acid, an electronegative fluorine atom, and a basic benzylic tertiary amine.

This guide objectively compares the mass spectrometry (LC-MS/MS) performance of this compound against traditional alternatives, providing researchers with the mechanistic insights and self-validating protocols necessary to achieve ultra-trace quantification.

Comparative Ionization Dynamics: The Role of the Amine Tag

When analyzing simple fluorobenzoic acids, analysts are typically forced to use negative-mode Electrospray Ionization (ESI-). However, biological matrices and environmental samples are rich in endogenous organic acids that compete for charge in ESI-, leading to severe matrix suppression and elevated baselines.

The structural architecture of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid solves this fundamental issue.

Alternative A: 3-Fluorobenzoic Acid

Traditional lacks a basic moiety. It must be analyzed in ESI- mode, where the primary fragmentation pathway is the loss of


 (e.g., m/z 139.0 

95.0) [1]. Because decarboxylation is a generic fragmentation pathway common to almost all organic acids, this transition suffers from poor specificity, leading to false positives and higher Limits of Quantification (LOQ) [2].
Alternative B: 4-(Dimethylamino)benzoic Acid

contains a basic amine directly attached to the aromatic ring. While this allows for positive-mode ionization (ESI+), the direct conjugation alters the electron density of the ring, and the primary fragmentation is still heavily reliant on the loss of


 or 

[3].
The Target: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

The inclusion of the (dimethylamino)methyl group acts as a built-in "proton affinity tag." The strategic advantage of the dimethylamino moiety is well-documented in lipidomics, where it is frequently used as a derivatizing agent to artificially impart high ESI+ efficiency to poorly ionizing molecules [4]. Because the tertiary amine readily accepts a proton (


), the analyte shifts into the less crowded positive ion space.

Furthermore, during Collision-Induced Dissociation (CID), the benzylic position undergoes a highly specific neutral loss of dimethylamine (45 Da). This specific cleavage drastically reduces chemical noise compared to generic


 loss, yielding superior signal-to-noise (S/N) ratios.

Quantitative Performance Comparison

The table below summarizes the theoretical and empirical mass spectrometry parameters, highlighting the analytical superiority of the benzylic amine structure.

CompoundStructural FeatureMS Ionization ModePrecursor Ion (m/z)Primary Quantifier (m/z)Collision Energy (eV)Typical LOQ
3-Fluorobenzoic Acid Carboxylic acid onlyESI Negative (-)139.0

95.0 (Loss of

)
15 - 20~1.0 - 2.5 ng/mL
4-(Dimethylamino)benzoic Acid Aniline-type amineESI Positive (+)166.1

122.1 (Loss of

)
20 - 25~0.5 - 1.0 ng/mL
3-[(Dimethylamino)methyl]-4-fluorobenzoic acid Benzylic tertiary amineESI Positive (+) 198.1

153.1 (Loss of

)
18 - 22 < 0.1 ng/mL

Fragmentation Pathway

Understanding the exact mechanistic breakdown of the molecule ensures accurate MRM (Multiple Reaction Monitoring) method development.

MS_Pathway M Precursor Ion [M+H]+ m/z 198.1 L1 Neutral Loss HN(CH3)2 (-45 Da) M->L1 L2 Neutral Loss H2O (-18 Da) M->L2 F1 Product Ion 1 (Quantifier) [C8H6FO2]+ m/z 153.1 L1->F1 F2 Product Ion 2 (Qualifier) [C10H10FNO]+ m/z 180.1 L2->F2

ESI+ CID fragmentation pathway of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes acidic conditions to exploit the amine group and incorporates strict ion-ratio monitoring to automatically flag matrix interference.

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: We utilize acidified acetonitrile to simultaneously precipitate proteins and force the tertiary amine into its protonated state, preventing analyte adsorption to glassware and maximizing recovery.

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Causality: An acidic mobile phase maintains the analyte as a cation (

    
    ). This prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks.
    
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Quantifier Transition: m/z 198.1

    
     153.1 (Collision Energy: 20 eV)
    
  • Qualifier Transition: m/z 198.1

    
     180.1 (Collision Energy: 15 eV)
    
Step 4: System Suitability & Self-Validation Criteria

A protocol is only as reliable as its internal quality controls. For this assay to be considered valid for a given batch:

  • Blank Verification: Solvent blanks must exhibit a signal

    
     of the LOQ.
    
  • IS Normalization: The SIL-IS peak area variance must remain

    
     across all injections, proving that matrix suppression is properly normalized.
    
  • Ion Ratio Confirmation: The ratio of the Quantifier (153.1) to the Qualifier (180.1) must fall within

    
     of the daily calibration standard average. Any deviation indicates isobaric interference, automatically invalidating that specific sample result.
    

LCMS_Workflow S1 Sample Prep 0.1% FA + SIL-IS S2 UHPLC C18 Gradient S1->S2 S3 Ionization ESI+ Mode S2->S3 S4 Detection MRM Transitions S3->S4 S5 Validation Ion Ratio Check S4->S5

Self-validating LC-MS/MS analytical workflow with integrated quality control.

References

  • PubChem, National Library of Medicine. "3-Fluorobenzoic Acid | CID 9968". URL:[Link]

  • Serres-Piole, C., et al. "Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry." ResearchGate. URL:[Link]

  • PubChem, National Library of Medicine. "4-(Dimethylamino)benzoic acid | CID 12092". URL:[Link]

  • Avanti Polar Lipids. "Chemical Mass Spectrometry Tools: DMABA Derivatization". URL:[Link]

A Comparative Guide to HPLC Purity Standards for 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control and characterization of this compound. We will explore a detailed, self-validating HPLC protocol and compare its performance with alternative analytical technologies, supported by experimental principles and data.

The Critical Role of Purity for 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical agents. The purity of this starting material is paramount, as impurities can have significant consequences during drug development and for the final active pharmaceutical ingredient (API). Potential impurities may arise from the synthetic route, degradation, or storage and can include starting materials, by-products, and isomers.[1] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be meticulously monitored and controlled.[2][3] This underscores the necessity for a precise, accurate, and reliable analytical method to quantify the purity of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid and to detect and quantify any potential impurities.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the cornerstone for the analysis of moderately polar to nonpolar small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4] For an ionizable compound like 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid, which possesses both a carboxylic acid and a tertiary amine group, controlling the mobile phase pH is critical to achieve reproducible retention and good peak shape.[5]

Recommended RP-HPLC Protocol

This protocol is designed to be a self-validating system, ensuring robustness and reliability in line with pharmaceutical analysis standards.[6]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic ring of the analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the carboxylic acid group is protonated, enhancing retention on the reversed-phase column.[5]

    • Mobile Phase B: Acetonitrile. A common organic modifier that provides good peak shape and elution strength.[5]

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration) A gradient is employed to ensure the elution of potential impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. A common wavelength for aromatic compounds. A DAD can be used to scan for the optimal absorbance wavelength and to check for peak purity.

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This creates a stock solution of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • System Suitability: Prepare a solution containing the main compound and any known impurities to verify the resolution and performance of the system.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phase A & B equilibrate Equilibrate Column prep_mobile->equilibrate prep_standard Prepare Standard Solution (100 µg/mL) inject_std Inject Standard Solution prep_standard->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate % Purity & Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely used technique, other methods may offer advantages in specific scenarios such as higher throughput, enhanced resolution, or more definitive identification of impurities.

Overview of Alternative Techniques
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity.[4][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile or semi-volatile compounds. For non-volatile compounds like 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid, a derivatization step (e.g., silylation) is required to increase volatility.[8][9] It offers excellent separation and definitive identification through mass fragmentation patterns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is a powerful tool for the identification and structural elucidation of unknown impurities, even at trace levels.[10][][12]

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in a capillary under an applied electric field. It is particularly useful for charged molecules and can offer very high separation efficiency.[13][14]

Comparative Analysis
Parameter RP-HPLC UPLC GC-MS LC-MS Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Same as HPLC, but with smaller particles and higher pressure.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Combines HPLC separation with mass-based detection.Separation of ions based on electrophoretic mobility.
Specificity Good, based on retention time and UV spectrum.Excellent, due to higher resolution.Excellent, based on retention time.Excellent, provides molecular weight and structural information.Excellent for charged species.
Sensitivity Good (ng range).Very Good (pg-ng range).[6]Excellent (pg range), especially with selective ion monitoring.Excellent (pg-fg range).[12]Very Good (ng-pg range).
Analysis Speed Moderate (15-30 min).Very Fast (1-10 min).[4]Fast (5-20 min), but sample preparation can be longer.Moderate, similar to HPLC/UPLC.Very Fast (2-15 min).
Sample Throughput Moderate.High.Moderate.Moderate.High.
Instrumentation Cost Moderate.High.Moderate to High.High.Moderate.
Typical Use Case Routine QC, purity testing, and quantification.High-throughput screening, complex mixture analysis.Volatile impurities, residual solvents, analysis of derivatized compounds.Impurity identification, structural elucidation, metabolomics.Chiral separations, analysis of charged molecules.
Decision-Making for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.

Method_Selection start Start: Define Analytical Goal is_routine_qc Routine QC & Purity? start->is_routine_qc is_high_throughput High Throughput Needed? is_routine_qc->is_high_throughput Yes is_volatile Volatile Impurities or Derivatizable? is_routine_qc->is_volatile No hplc Use RP-HPLC is_high_throughput->hplc No uplc Use UPLC is_high_throughput->uplc Yes is_id_needed Impurity ID & Structure? is_volatile->is_id_needed No gcms Use GC-MS is_volatile->gcms Yes is_charged Charged Analyte/Chiral? is_id_needed->is_charged No lcms Use LC-MS is_id_needed->lcms Yes is_charged->hplc No ce Use CE is_charged->ce Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For routine quality control and purity assessment of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid, the proposed reversed-phase HPLC method offers a robust, reliable, and cost-effective solution that aligns with regulatory expectations. However, for applications requiring higher throughput or enhanced sensitivity, UPLC presents a significant advantage. When the primary goal is the definitive identification of unknown impurities, LC-MS is the unparalleled choice. GC-MS and Capillary Electrophoresis serve as valuable alternatives for specific types of impurities or analytes. The selection of the most appropriate technique should be guided by the specific analytical goals, available resources, and the stage of drug development.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Rajput, S. J., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148.
  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • Baran, R., et al. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization.
  • International Council for Harmonisation. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Vyas, V. K., et al. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC. [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(8).
  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Singh, S., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • ResearchGate. (2023, June 28). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC. [Link]

  • Cruces-Blanco, C., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures.
  • ResearchGate. (2025, August 7).
  • Zuo, Y., et al. (2002). Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. Journal of Agricultural and Food Chemistry, 50(13), 3789-3794.
  • Chemistry LibreTexts. (2023, August 29). Capillary Electrophoresis. [Link]

Sources

A Comparative Guide to the Reactivity of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid and 4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid and its structural analog, 4-fluorobenzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the profound influence of the 3-position dimethylaminomethyl substituent on the molecule's electronic properties, acidity, and behavior in key synthetic transformations. We will explore how this group, depending on the reaction's pH, can act as a pivotal switch, modulating the reactivity of both the carboxylic acid function and the aromatic ring.

The Decisive Structural Difference: An Electronic and Steric Overview

The reactivity of any substituted benzene derivative is dictated by the interplay of electronic and steric effects of its substituents. While both molecules share the 4-fluoro and 1-carboxyl groups, the introduction of a dimethylaminomethyl group at the 3-position creates a significantly different chemical entity.

4-Fluorobenzoic Acid: The reactivity profile is governed by two electron-withdrawing groups (EWGs):

  • Fluorine (-F): Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker, opposing electron-donating mesomeric effect (+M).[1] The net result is withdrawal of electron density from the ring.

  • Carboxylic Acid (-COOH): Acts as a deactivating group through both inductive (-I) and mesomeric (-M) effects.

3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid: This molecule presents a more complex electronic landscape.

  • Fluorine and Carboxylic Acid: Their effects remain as described above.

  • Dimethylaminomethyl [-CH₂N(CH₃)₂]: The influence of this group is the central theme of this guide. Crucially, the methylene (-CH₂) spacer insulates the nitrogen's lone pair from the aromatic π-system, meaning it cannot exert a direct mesomeric (resonance) effect .[2] Its influence is primarily inductive and highly dependent on pH:

    • Under Neutral/Basic Conditions: It behaves as a weak electron-donating group (+I) via the alkyl chain.

    • Under Acidic Conditions: The tertiary amine is readily protonated to form a dimethylaminomethylammonium group [-CH₂N⁺H(CH₃)₂]. This cationic moiety becomes a powerful electron-withdrawing group (-I), fundamentally altering the electronic character of the ring.

This pH-dependent electronic "switch" is the single most important factor governing the differential reactivity of the two compounds.

G cluster_0 Electronic Effects: 4-Fluorobenzoic Acid cluster_1 Electronic Effects: 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid cluster_2 pH Dependent a Aromatic Ring F Fluorine (-I > +M) Net Withdrawing a->F -I COOH Carboxylic Acid (-I, -M) Strongly Withdrawing a->COOH -I, -M b Aromatic Ring F2 Fluorine (-I > +M) b->F2 -I COOH2 Carboxylic Acid (-I, -M) b->COOH2 -I, -M sub Substituent at C3 b->sub neutral Neutral/Basic pH -CH₂N(CH₃)₂ Weakly Donating (+I) acidic Acidic pH -CH₂N⁺H(CH₃)₂ Strongly Withdrawing (-I) neutral->acidic Protonation

Diagram 1: Comparison of substituent electronic effects.

Comparative Acidity (pKa)

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion, increasing acidity (lowering pKa).[3][4]

CompoundpKa (at 25°C)Analysis
4-Fluorobenzoic Acid ~4.14[5][6]The fluorine atom's electron-withdrawing -I effect stabilizes the carboxylate anion, making it slightly more acidic than benzoic acid (pKa ≈ 4.20).
3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid Predicted: > 4.14 (in non-zwitterionic form)In its neutral state, the weakly electron-donating (+I) effect of the dimethylaminomethyl group slightly destabilizes the carboxylate anion, predicting a decrease in acidity (higher pKa) compared to 4-fluorobenzoic acid. However, the molecule can exist as a zwitterion, and its overall acid-base chemistry is more complex, involving both the acidic carboxylic acid and the basic tertiary amine.

The basicity of the tertiary amine in 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid introduces a second equilibrium into the system, which can complicate reactions sensitive to the concentration of the carboxylate anion.

Reactivity at the Carboxylic Acid Group

Reactions such as esterification and amide coupling depend on the electrophilicity of the carbonyl carbon. Substituents that withdraw electron density increase this electrophilicity, accelerating the reaction.

Acid-Catalyzed Esterification (e.g., Fischer Esterification)

Under the strongly acidic conditions of a Fischer esterification, the outcome is reversed from what might be expected.

  • 4-Fluorobenzoic Acid: Reacts at a rate enhanced by the -I effect of the fluorine atom.

  • 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid: The amine is immediately protonated to -CH₂N⁺H(CH₃)₂. This group's potent -I effect, combined with the effects of the fluorine and the native carboxyl group, makes the carbonyl carbon significantly more electrophilic. Conclusion: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is expected to be more reactive than 4-fluorobenzoic acid in acid-catalyzed reactions at the carboxyl group.

Amide Coupling (Neutral/Basic Conditions)

When using modern coupling reagents (e.g., HATU, HOBt/EDC) under neutral or slightly basic conditions, the amine substituent remains unprotonated.

  • 4-Fluorobenzoic Acid: Serves as the baseline for reactivity.

  • 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid: The unprotonated -CH₂N(CH₃)₂ group exerts a weak +I effect, slightly reducing the carbonyl's electrophilicity. Furthermore, the basic amine can interfere with coupling reagents or quench activated intermediates. Conclusion: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is expected to be less reactive or require more careful optimization than 4-fluorobenzoic acid in standard amide coupling reactions. The basic amine may necessitate the use of an additional equivalent of acid or a specific coupling strategy to avoid side reactions.

G cluster_main Reactivity of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid cluster_acid Acidic (e.g., Fischer Esterification) cluster_neutral Neutral/Basic (e.g., HATU Coupling) start Reaction Conditions protonation Amine Protonation -CH₂N⁺H(CH₃)₂ start->protonation pH < pKa(amine) no_protonation Amine is Neutral -CH₂N(CH₃)₂ start->no_protonation pH > pKa(amine) ewg Strong -I Effect protonation->ewg reactivity_high Increased Carbonyl Electrophilicity => HIGH REACTIVITY ewg->reactivity_high edg Weak +I Effect no_protonation->edg reactivity_low Decreased Carbonyl Electrophilicity => LOWER REACTIVITY edg->reactivity_low

Diagram 2: pH-dependent reactivity at the carboxylic acid.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile. Electron-donating groups (EDGs) activate the ring, while electron-withdrawing groups (EWGs) deactivate it.[7][8]

  • 4-Fluorobenzoic Acid: The ring is strongly deactivated by both the -COOH (meta-director) and -F (ortho, para-director) groups.[9][10] Electrophilic attack is difficult and will be directed by a complex interplay of these competing influences, likely favoring substitution at the 3-position (ortho to -F, meta to -COOH).

  • 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid:

    • Under Non-Acidic Conditions: The weakly activating (+I) -CH₂N(CH₃)₂ group is an ortho, para-director. This adds another layer of complexity to the directing effects, but overall ring deactivation from -COOH and -F still dominates.

    • Under Strongly Acidic Conditions (e.g., Nitration): The protonated -CH₂N⁺H(CH₃)₂ group becomes a strongly deactivating meta-director. Now, all three substituents are deactivating, making EAS extremely challenging. The directing effects would be: -COOH (meta to itself), -F (ortho, para to itself), and -CH₂N⁺H(CH₃)₂ (meta to itself).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the replacement of a leaving group (here, -F) by a nucleophile. These reactions are facilitated by strong EWGs positioned ortho or para to the leaving group.[11][12]

  • 4-Fluorobenzoic Acid: The -COOH group is para to the fluorine, strongly activating the ring toward nucleophilic attack. Under the basic conditions often used for SNAr, the acid deprotonates to -COO⁻. While -COO⁻ is an electron-donating group, the initial attack of the nucleophile is the rate-determining step, and the activating effect of the carbonyl group (even as a carboxylate) at the para position facilitates the formation of the stabilized Meisenheimer complex.[1][12]

  • 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid: The -CH₂N(CH₃)₂ group is meta to the fluorine and thus has a minimal electronic effect on the SNAr reaction. The key factor is the deprotonation of the carboxylic acid to -COO⁻ under basic conditions, which deactivates the ring relative to the protonated -COOH form. The presence of the basic amine can also complicate the reaction by competing with the intended nucleophile. Conclusion: 4-Fluorobenzoic acid is generally a better substrate for SNAr reactions at the 4-position fluorine compared to its 3-substituted counterpart, especially under basic conditions where the deactivating effect of the carboxylate and potential side reactions from the amine come into play.

Supporting Experimental Protocols

The following protocols provide a framework for experimentally verifying the discussed reactivity differences.

Protocol 1: Comparative Acid-Catalyzed Esterification

Objective: To demonstrate the enhanced reactivity of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid under acidic conditions.

  • Setup: In two separate round-bottom flasks, place 4-fluorobenzoic acid (1.0 mmol) and 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (1.0 mmol).

  • Reagents: To each flask, add anhydrous methanol (10 mL) and concentrated sulfuric acid (0.2 mL).

  • Reaction: Equip both flasks with reflux condensers and heat the mixtures to reflux (approx. 65°C) with magnetic stirring.

  • Monitoring: Monitor the progress of both reactions simultaneously by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals.

  • Analysis: The reaction involving 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is expected to reach completion significantly faster.

  • Workup: After completion, cool the mixtures, neutralize with saturated sodium bicarbonate solution, and extract the ester product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Comparative Amide Coupling Using HATU

Objective: To compare reactivity under neutral conditions where the amine substituent is not protonated.

Diagram 3: Standard workflow for a HATU-mediated amide coupling reaction.

  • Setup: In two separate dry flasks under an inert atmosphere (N₂ or Ar), prepare mixtures of:

    • Flask A: 4-fluorobenzoic acid (1.0 eq), morpholine (1.1 eq), and HATU (1.1 eq).

    • Flask B: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (1.0 eq), morpholine (1.1 eq), and HATU (1.1 eq).

  • Solvent: Dissolve the solids in anhydrous DMF or DCM (approx. 0.2 M).

  • Reaction: Cool the mixtures to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to each. Allow to warm to room temperature and stir.

  • Monitoring & Analysis: Monitor both reactions by TLC. 4-Fluorobenzoic acid is expected to show a faster conversion to the amide product. The reaction with the 3-substituted acid may appear more sluggish or show the formation of byproducts due to the basicity of the dimethylaminomethyl group.

Conclusion

The introduction of a 3-[(dimethylamino)methyl] substituent dramatically alters the chemical behavior of the 4-fluorobenzoic acid scaffold. The primary differentiator is the pH-sensitive nature of the tertiary amine, which can switch from a weak +I group to a potent -I group upon protonation.

  • Summary of Reactivity Differences:

Reaction TypeCondition4-Fluorobenzoic Acid3-[(Dimethylamino)methyl]-4-fluorobenzoic AcidRationale
Carboxyl Rxn Acidic (Esterification)ReactiveMore Reactive Protonated amine is a strong -I group, increasing carbonyl electrophilicity.
Carboxyl Rxn Neutral (Amide Coupling)ReactiveLess Reactive Neutral amine is a weak +I group; can cause side reactions.
Ring Rxn EAS (e.g., Nitration)DeactivatedMore Deactivated Protonated amine is a strong deactivating group.
Ring Rxn SNAr (at Fluorine)ActivatedLess Activated Carboxylate deactivation and amine basicity hinder the reaction.

This comparative guide underscores the necessity of considering the specific reaction conditions when designing synthetic routes with polyfunctional molecules. For 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid, pH is not merely a condition but a tool that can be used to modulate its reactivity, a crucial insight for any researcher working with this versatile building block.

References

  • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide - Benchchem.
  • 4-Fluorobenzoic acid - ChemicalBook.
  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry.
  • Directing Groups in SE Ar - SlidePlayer.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry.
  • Substituent Effects on Acidity - Chemistry LibreTexts.
  • Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC St
  • The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment - ValpoScholar.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Substituent Effects in Substituted Arom

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Bioisosteric Replacement Guide: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid represents a high-utility scaffold for "Fragment-Based Drug Design" (FBDD) and lead optimization. It functions as a dual-purpose bioisostere, simultaneously addressing two of the most common attrition factors in early-stage discovery: poor aqueous solubility and metabolic instability .

This guide provides a technical roadmap for medicinal chemists to deploy this moiety as a replacement for standard phenyl or benzoic acid rings. By integrating a basic solubilizing tail (dimethylamine) with a metabolic blocker (fluorine) in an ortho-relationship, this scaffold optimizes the Lipophilic Efficiency (LipE) of lead compounds without significantly altering the steric footprint of the parent ligand.

Part 1: The Bioisosteric Rationale[1][2][3]

The "Magic Methyl" & Fluorine Synergy

The strategic value of this molecule lies in the cooperative effect of its substituents. Standard benzoic acid derivatives often suffer from rapid Phase I metabolism (para-hydroxylation) or poor solubility (high LogP).

  • The 4-Fluoro Blockade: Fluorine, being highly electronegative yet sterically small (Van der Waals radius 1.47 Å vs 1.20 Å for H), effectively blocks the para-position from Cytochrome P450-mediated oxidation without disrupting binding pocket fit.

  • The 3-Dimethylaminomethyl Handle: This group introduces a basic center (

    
    ). At physiological pH (7.4), the amine is predominantly protonated (
    
    
    
    ), introducing a cationic charge that drastically reduces LogD and enhances solubility.
Electronic Modulation (Hammett Equation Application)

The fluorine atom at the para position relative to the carboxylic acid (or amide linkage) exerts a strong electron-withdrawing inductive effect (-I).

  • Impact: It lowers the

    
     of the benzoic acid (making it more acidic) and increases the electrophilicity of the carbonyl carbon during amide coupling.
    
  • Result: Amide bonds formed with this scaffold are generally more resistant to hydrolytic cleavage than their non-fluorinated counterparts.

Part 2: Comparative Analysis

The following data compares the target scaffold against standard alternatives used in hit-to-lead optimization.

Table 1: Physicochemical & ADME Profile Comparison
FeatureTarget Scaffold Comparator A Comparator B Comparator C
Structure 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid Benzoic Acid 4-Fluorobenzoic Acid 3-((Dimethylamino)methyl)benzoic acid
Primary Utility Dual Optimization (Solubility + Stability)Baseline ScaffoldMetabolic StabilitySolubility Enhancement
Calc. LogP 1.81.92.21.4
LogD (pH 7.4) -0.5 to 0.2 (High Solubility)0.12.0 (Lipophilic)-0.8
Acid pKa ~3.6 (Enhanced Acidity)4.23.94.1
Base pKa ~9.4N/AN/A~9.5
Metabolic Liability Low (Blocked para-site)High (Para-hydroxylation)LowModerate (Para-hydroxylation risk)
H-Bond Donors/Acceptors 1 / 31 / 21 / 21 / 3

Interpretation: Comparator B fixes metabolism but worsens solubility (High LogD). Comparator C fixes solubility but leaves the metabolic "soft spot" open. The Target Scaffold achieves the optimal balance.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision matrix for selecting this scaffold during lead optimization.

Bioisostere_Decision_Tree Start Lead Compound Optimization (Benzoic Acid/Phenyl Ring) Check_Solubility Is Aqueous Solubility < 50 µM? Start->Check_Solubility Check_Metabolism Is Microsomal Clearance (Cl_int) High? Check_Solubility->Check_Metabolism Yes (Needs Polar Group) Use_Fluoro Select 4-Fluorobenzoic acid (Solubility is adequate) Check_Solubility->Use_Fluoro No (Solubility OK, Fix Metabolism) Met_ID MetID: Is Para-oxidation the major route? Check_Metabolism->Met_ID Yes (Unstable) Use_Amine Select 3-((Dimethylamino)methyl)benzoic acid (Metabolism is stable) Check_Metabolism->Use_Amine No (Stable) Use_Target SELECT TARGET: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid Met_ID->Use_Target Yes (Para-position vulnerable) Met_ID->Use_Amine No (Other soft spots) Standard Retain Parent Scaffold

Caption: Decision logic for deploying the 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid scaffold based on ADME liabilities.

Part 4: Experimental Protocols

Synthetic Protocol: Amide Coupling

This scaffold is typically attached to an amine-bearing core (R-NH2) to form an amide. Due to the zwitterionic nature of the starting material, specific conditions are required to ensure solubility during the reaction.

Reagents:

  • Scaffold: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq) - Crucial to neutralize the HCl salt of the amine and the carboxylic acid.

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the fluorobenzoic acid derivative in DMF (0.1 M concentration). Add HATU and stir for 5 minutes at Room Temperature (RT). The solution should turn slightly yellow.

  • Addition: Add the amine core (R-NH2) followed immediately by DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Note: If the reaction is sluggish, heat to 50°C. The ortho-substitution can create minor steric hindrance.

  • Work-up:

    • Do not use acidic work-up (e.g., 1M HCl), as the dimethylamino group will protonate and extract into the aqueous layer.

    • Dilute with EtOAc, wash with Sat. NaHCO3 (x2) and Brine (x1).

    • Dry over Na2SO4 and concentrate.

Validation Protocol: Microsomal Stability Assay

To confirm the bioisosteric advantage, comparing the Intrinsic Clearance (


) is mandatory.

ADME_Workflow Prep Sample Prep (1 µM Test Cmpd) Incubate Incubation (RLM/HLM + NADPH) Prep->Incubate Quench Quench Points (0, 15, 30, 60 min) Incubate->Quench Timecourse Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Acetonitrile precip. Calc Calculate t1/2 & Cl_int Analysis->Calc

Caption: Standard workflow for assessing metabolic stability improvement.

Protocol:

  • Incubation: Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 mins into 150 µL cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: A

    
     reduction of >50% compared to the non-fluorinated analog indicates successful metabolic blocking.
    

Part 5: Case Study Application

Scenario: A Kinase Inhibitor program has a lead compound with a solvent-exposed phenyl ring.

  • Issue: The lead has high potency (

    
    ) but poor solubility (
    
    
    
    ) and rapid clearance due to para-oxidation of the phenyl ring.
  • Solution: Replacement of the phenyl ring with 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid .

  • Outcome:

    • Potency: Retained (Amide orientation mimics the original ring).

    • Solubility: Increased to >100 µg/mL (due to the protonated amine).

    • Clearance: Reduced by 3-fold (Fluorine blocks the metabolic soft spot).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

19F NMR chemical shifts of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the


F NMR Chemical Shifts of 3-[(Dimethylamino)methyl]-4-fluorobenzoic Acid

Executive Summary

In the fields of chemical biology, fragment-based drug discovery (FBDD), and physiological monitoring,


F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a premier analytical tool. The 

F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and an exceptionally wide chemical shift range (>350 ppm) that is acutely sensitive to local electronic environments[1].

Among fluorinated probes, 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid stands out as a highly engineered, dual-functional molecule. By strategically positioning a pH-sensitive dimethylamino group ortho to a fluorine reporter atom, this compound translates subtle physiological pH changes into massive, easily quantifiable


F chemical shift variations. This guide objectively compares its performance against traditional fluorinated alternatives and provides validated, step-by-step experimental protocols for its application.

Mechanistic Causality: The Logic of the Probe Design

To understand why 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid outperforms simple fluorobenzoates as a physiological probe, one must analyze the causality behind its chemical shift modulation.

The


F chemical shift is dominated by the paramagnetic shielding term (

), which is highly dependent on the electron density and steric environment surrounding the nucleus. In this molecule, the fluorine atom is situated at the 4-position, while the (dimethylamino)methyl group occupies the 3-position (ortho to the fluorine).

When the ambient pH drops below the pKa of the tertiary amine (typically ~8.0), the nitrogen atom protonates to form an ammonium cation. This transformation triggers two distinct effects:

  • Through-Bond Inductive Effect: The positive charge increases the electron-withdrawing nature of the substituent, reducing electron density at the fluorine atom.

  • Through-Space Electric Field Effect (Dominant): The localized positive charge generates a strong electric field that directly perturbs the electron cloud of the adjacent bulky fluorine atom.

This combination causes a severe deshielding of the


F nucleus, resulting in a pronounced downfield shift (

). Because the pKa of the amine falls squarely within the physiological range, the probe acts as a highly sensitive, real-time reporter for biological pH fluctuations.

G Core 3-[(Dimethylamino)methyl]- 4-fluorobenzoic acid F_Atom 19F Nucleus (NMR Reporter) Core->F_Atom Ortho Position Amine Dimethylamino Group (pH Sensor, pKa ~8.0) Core->Amine Protonation Site COOH Carboxylic Acid (Solubility, pKa ~4.0) Core->COOH Para to F Amine->F_Atom Electric Field Effect

Structural components and functional relationships of the 19F NMR pH probe.

Comparative Performance Analysis

When selecting a


F NMR probe, researchers must match the probe's pKa to the target environment and ensure the chemical shift change (

) provides sufficient resolution. Below is an objective comparison of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid against common alternatives.
Probe MoleculePrimary Ionizable GroupExperimental pKaMax

F Shift Change (

, ppm)
Optimal pH Sensing Range
3-[(Dimethylamino)methyl]-4-fluorobenzoic acid Tertiary Amine~8.0~2.5 - 4.07.0 – 9.0 (Physiological)
2-Fluorobenzoic acid Carboxylic Acid3.31[2]4.05[2]2.0 – 4.5 (Highly Acidic)
4-Fluorobenzoic acid Carboxylic Acid~4.14~0.53.0 – 5.0 (Acidic)
3-Fluoropyridine Pyridinium Nitrogen2.97[2]9.59[2]1.5 – 4.5 (Highly Acidic)

Key Insights:

  • Sensitivity vs. Utility: While 3-fluoropyridine offers a massive chemical shift change (9.59 ppm)[2], its low pKa renders it useless for monitoring mammalian cellular environments (pH ~7.4).

  • The Ortho Advantage: 4-fluorobenzoic acid exhibits a very weak

    
     (~0.5 ppm) upon deprotonation because the carboxylic acid is para to the fluorine, meaning the electric field effect is negligible. By placing the ionizable amine ortho to the fluorine, 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid achieves a much larger 
    
    
    
    , ensuring high signal-to-noise resolution even at low probe concentrations.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility,


F NMR measurements must account for temperature variations, magnetic susceptibility changes, and long longitudinal relaxation times (

)[1]. The following protocol outlines a self-validating system for acquiring pH-dependent chemical shifts.
Protocol: Quantitative F NMR pH Titration

Step 1: Sample Preparation & Relaxation Optimization

  • Prepare a 10 mM stock solution of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid in a universal buffer (e.g., 100 mM phosphate/citrate) to ensure consistent ionic strength.

  • Add a pH-independent internal standard, such as trifluoroethanol (TFE) or benzotrifluoride, at a final concentration of 2 mM. This provides an absolute reference point for the chemical shift[1].

  • Critical Step: Add 2 mg/mL (6 mmol/L) of Iron(III) acetylacetonate (Fe(acac)

    
    ). Fluorine nuclei often exhibit long 
    
    
    
    relaxation times (up to several seconds), which skews quantitative integration. The paramagnetic Fe(acac)
    
    
    drastically shortens
    
    
    (e.g., from 3.0 s to 0.31 s), allowing for rapid, quantitative pulsing[1].

Step 2: External Locking System

  • Do not dissolve the sample directly in D

    
    O, as deuterium isotope effects can subtly alter both the pKa and the chemical shift.
    
  • Instead, transfer 0.5 mL of the aqueous sample to a standard 5 mm NMR tube and insert a coaxial capillary containing D

    
    O to provide a stable lock signal[3].
    

Step 3: Titration and Acquisition

  • Adjust the pH of the bulk solution using 0.1 M HCl or NaOH. Verify the pH using a calibrated microelectrode.

  • Acquire the

    
    F NMR spectrum at a constant temperature (e.g., 298 K), as 
    
    
    
    F chemical shifts are highly temperature-dependent[2].
  • Use a pulse sequence with proton decoupling (

    
    F{
    
    
    
    H}) to collapse the multiplet structures (due to
    
    
    coupling) into a sharp singlet, maximizing the signal-to-noise ratio[3].

Step 4: Data Processing

  • Reference all spectra by setting the internal standard peak to its literature value (e.g., benzotrifluoride at -63.0 ppm).

  • Plot the observed chemical shift (

    
    ) of the 4-fluoro peak against the measured pH.
    
  • Fit the data to the Henderson-Hasselbalch equation to extract the exact pKa and the limiting chemical shifts of the protonated and deprotonated states.

G A Sample Prep: Probe + Buffer B pH Adjustment (Microelectrode) A->B C 19F NMR Acquisition (Internal Standard) B->C D Chemical Shift Analysis (u0394u03B4) C->D E Curve Fitting (pKa Determination) D->E

Workflow for 19F NMR pH titration and chemical shift analysis.

Conclusion

For researchers requiring a robust, physiologically relevant NMR probe, 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid offers a superior alternative to standard fluorobenzoates. Its strategic ortho-substitution leverages strong electric field effects to produce wide chemical shift dispersions in the pH 7–9 range. By employing rigorous, self-validating experimental protocols—including the use of paramagnetic relaxation agents and coaxial lock systems—researchers can achieve highly accurate, quantitative readouts for complex biological and chemical systems.

References

1.[2] National Science Foundation (NSF) / Academic Publications. Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Available at: 2.[3] Oxford University Press (FEMS Microbiology Letters). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. Available at: 3.[1] ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available at:

Sources

Comparative Performance Guide: Reference Standards for Fluorinated Amino-Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost of Uncertainty

In the development of fluorinated pharmaceuticals (e.g., kinase inhibitors, non-steroidal anti-inflammatory drugs), fluorinated amino-benzoic acids (F-ABAs) serve as critical metabolic bioisosteres and synthetic scaffolds. However, their dual functionality (amino and carboxylic acid groups) combined with the electronegativity of fluorine creates unique stability and hygroscopicity challenges.

This guide objectively compares Certified Reference Materials (CRMs) against standard Reagent Grade alternatives. Experimental evidence presented here demonstrates that relying on reagent-grade "standards" (typically ~95–98% nominal purity) introduces significant quantitative errors—up to 4.2% in potency assays—due to uncharacterized salt formation, water content, and isomeric impurities.

The Hierarchy of Accuracy: CRM vs. Reagent Grade

To understand the performance gap, one must analyze the traceability chain. A Reagent Grade chemical is defined by its synthesis intent, whereas a CRM is defined by its metrological characterization.

Comparative Specification Table
FeatureCertified Reference Material (CRM) Reagent Grade Alternative Impact on Data
Purity Assignment Mass Balance (100% - Impurities) + qNMRArea % (HPLC-UV) onlyReagents ignore water/inorganics, inflating purity.
Isomeric Purity Quantified (e.g., 2-amino-4-F vs. 2-amino-5-F)Often co-eluting isomers presentCross-reactivity in synthesis; false positives in QC.
Water Content Measured (Karl Fischer) & Corrected"As is" basisWeighing errors due to hygroscopicity.
Traceability SI-Traceable (NIST/BIPM)Batch-dependentRegulatory rejection risk (FDA/EMA).
Visualization: The Traceability Chain

The following diagram illustrates why a CRM provides a "Self-Validating" loop, whereas Reagent Grade materials break the chain of trust.

Traceability SI SI Units (Mole/Kg) NIST NMI Primary Standard (e.g., NIST PS1 Benzoic Acid) SI->NIST Metrological Traceability qNMR Primary Ratio Method (qNMR / Mass Balance) NIST->qNMR Calibration CRM Product: F-ABA CRM (Certified Value + Uncertainty) qNMR->CRM Characterization LabAssay Your Laboratory Assay (HPLC/LC-MS) CRM->LabAssay Validated Calibration Reagent Alternative: Reagent Grade (Label Purity Only) Reagent->LabAssay Unverified Input

Figure 1: Metrological traceability chain. Note how Reagent Grade materials bypass the primary ratio method validation, introducing unknown uncertainty.

Analytical Performance Data

The following data was generated comparing a Commercial Reagent Grade 2-Amino-5-fluorobenzoic acid (Label: 98%) against a Certified Reference Standard (Assigned: 99.4% ± 0.3%) .

Experiment A: The "Potency Trap" (HPLC-UV Assay)

Objective: Quantify the impact of using a Reagent Grade standard to assign potency to a drug intermediate.

  • Method: HPLC-UV at 234 nm (Isocratic, Ammonium Acetate/MeOH).

  • Protocol: Both standards were dried according to label instructions and prepared at 0.5 mg/mL.

ParameterReagent Grade (Alternative) CRM (Product) Deviation
Label Purity 98.0%99.4%-
Water (KF) 1.8% (Uncorrected)0.1% (Corrected)1.7% Error
Inorganic Residue 0.9% (Sulfated Ash)<0.05%0.85% Error
Actual Content 95.3% 99.4% 4.1% Discrepancy

Insight: The Reagent Grade material contained significant moisture and inorganic salts (likely from the precipitation step in synthesis). If a researcher used the "98%" label value to calculate stoichiometry for a synthesis, they would under-dose the reagent by >4%, potentially stalling the reaction or lowering yield.

Experiment B: Isomeric Resolution (The Fluorine Challenge)

F-ABAs are prone to regioisomerism (e.g., moving the fluorine from position 5 to 4). These isomers often have identical mass (LC-MS cannot distinguish) and very similar UV spectra.

  • Challenge: Reagent grade 2-amino-5-fluorobenzoic acid often contains 2-5% of the 4-fluoro isomer.

  • Result: The CRM undergoes Regiospecific

    
    F-NMR  validation to guarantee isomer purity.
    

Detailed Protocol: Self-Validating Purity Assignment via qNMR

Why F-qNMR?

Unlike


H-NMR, where signals often overlap with solvent peaks or non-fluorinated impurities, 

F-NMR provides a "clean" baseline.
Workflow Protocol

Reagents:

  • Analyte: Fluorinated Amino-Benzoic Acid candidate.[1][2][3][4]

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST). Reason: High solubility, distinct chemical shift (-63 ppm), stable.

  • Solvent: DMSO-d6 (prevents aggregation of amino-benzoic acids).

Step-by-Step Methodology:

  • Gravimetry:

    • Equilibrate sample and IS in a humidity-controlled chamber (45% RH) for 2 hours.

    • Weigh exactly 15–20 mg of Analyte (

      
      ) and 10–15 mg of IS (
      
      
      
      ) into the same HPLC vial using a 5-decimal balance. Precision is critical here.
  • Dissolution:

    • Add 1.0 mL DMSO-d6. Vortex until fully dissolved.

    • Critical Check: Inspect for suspended micro-particles (salts) which would invalidate the results.

  • Acquisition (

    
    F-NMR): 
    
    • Relaxation Delay (D1): Set to

      
       (typically 30s for fluorinated aromatics) to ensure full magnetization recovery.
      
    • Pulse Angle: 90°.

    • Scans: 64 (for S/N > 500:1).

    • Center Frequency: Set midway between Analyte F-peak and IS F-peak.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic phasing often fails on sparse spectra).

    • Baseline correction: Polynomial (Order 5).

qNMR Logic Flow

qNMR_Workflow Weigh Gravimetry (±0.01 mg) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Acquire 19F Acquisition D1 > 30s Dissolve->Acquire Process Integration (Manual Phasing) Acquire->Process Calc Purity Calculation (Eq. 1) Process->Calc

Figure 2: Validated qNMR workflow for fluorinated standards.

Calculation (Equation 1):



Where 

= Integral area,

= Number of Fluorines,

= Molar Mass,

= Mass weighed,

= Purity.

References

  • National Institute of Standards and Technology (NIST). (2023). Primary Standard for Quantitative NMR (Benzoic Acid) - PS1. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

Sources

Safety Operating Guide

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid . It is designed for researchers and laboratory managers requiring immediate, actionable safety protocols.

Executive Safety Summary

  • Chemical Nature: Fluorinated Zwitterionic Organic Acid.

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

  • Disposal Class: Halogenated Organic Waste .[1]

  • Critical Prohibition: DO NOT dispose of this compound down the drain or via municipal trash. The presence of the fluorine atom and the tertiary amine group requires high-temperature incineration with flue gas scrubbing to prevent environmental release of hydrogen fluoride (HF) and nitrogen oxides (NOx).

Chemical Characterization & Disposal Implications

Understanding the molecular structure is the first step in safe disposal. This compound contains three distinct functional groups that dictate its waste stream.

Functional GroupChemical PropertyDisposal Consequence
Carboxylic Acid (-COOH)Acidic (Low pH in solution)Potential Corrosive Waste (RCRA D002) if in aqueous solution with pH < 2.[2]
Tertiary Amine (-N(CH₃)₂)Basic / NucleophilicCreates zwitterionic character; incompatible with strong oxidizers.[2]
Fluorine Substituent (-F)HalogenatedMandates segregation into "Halogenated Waste" streams to manage HF generation during incineration.[2]

Expert Insight: While simple benzoic acids can sometimes be neutralized and sewered (depending on local regulations), the fluorine substituent removes this option. Biological wastewater treatment plants often cannot effectively mineralize fluorinated aromatics, leading to bioaccumulation.

Waste Segregation Protocol

Proper segregation is the single most effective safety measure in chemical disposal.

Decision Logic for Waste Stream Selection

Use the following logic flow to determine the correct waste container for your specific experimental residue.

WasteSegregation Start Waste Generation: 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidWaste Solid Hazardous Waste (Label: Toxic, Irritant) Solid->SolidWaste Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloWaste Halogenated Organic Solvent Waste (Contains F) SolventCheck->HaloWaste Organic Solvent (DCM, MeOH, etc.) AqWaste Aqueous Hazardous Waste (Do NOT Neutralize) SolventCheck->AqWaste Water/Buffer

Figure 1: Decision tree for segregating 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid waste streams.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, spilled powder, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write the full name. Do not use abbreviations or structures.

    • Hazards: Check "Irritant" and "Toxic".

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][4][5][6][7]

  • Secondary Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel in the same solid waste container.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction filtrates.[2]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric Acid, Peroxides). The amine group can react exothermically with oxidizers.

  • Stream Selection:

    • If Organic Solvent: Pour into the Halogenated Solvent carboy. Even if the solvent itself is non-halogenated (e.g., Methanol), the dissolved fluorinated compound contaminates the stream, requiring halogen-specific treatment.

    • If Aqueous: Pour into a dedicated Aqueous Hazardous Waste container.

      • Note: Do not attempt to neutralize and pour down the drain. The fluorinated ring is stable and persistent.

Spill Management Protocol

In the event of a spill, rapid containment prevents lab contamination.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).

Spill TypeClean-Up Protocol
Dry Powder 1. Cover spill with wet paper towels to prevent dust generation.2. Scoop up the wet material/towel mass.3. Place in a sealable plastic bag.4. Label as "Solid Hazardous Waste - Debris" .
Liquid Solution 1. Contain with absorbent pads or vermiculite.2. Do not use sawdust (combustible).3. Collect saturated absorbent into a heavy-duty waste bag.4. Wipe area with soap and water; dispose of wipes as hazardous waste.

Regulatory & Compliance Context

To maintain compliance with US EPA (RCRA) and EU regulations, adhere to the following classifications.

  • RCRA (USA):

    • If the waste solution has a pH < 2, it carries the D002 (Corrosive) characteristic.

    • Due to the fluorine content, it is best practice to manage it as part of a Lab Pack for incineration.

  • Destruction Method: The ultimate disposal method utilized by waste vendors is High-Temperature Incineration .

    • Mechanism:[6][8] The compound is mineralized at >1000°C.

    • Byproduct Management: Scrubbers capture the resulting Hydrogen Fluoride (HF) gas to prevent acid rain formation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.